Product packaging for 2-Hexynyl-NECA(Cat. No.:CAS No. 141018-30-6)

2-Hexynyl-NECA

Cat. No.: B030297
CAS No.: 141018-30-6
M. Wt: 388.4 g/mol
InChI Key: FDEACFAXFCKCHZ-MOROJQBDSA-N
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Description

2-Hexynyl-NECA is a potent and structurally distinct agonist for adenosine receptors, specifically demonstrating high affinity for the A1, A2A, and A3 subtypes. Its core research value lies in its mechanism of action; by mimicking the endogenous signaling molecule adenosine, it activates these G-protein coupled receptors, leading to the modulation of critical second messenger systems such as cAMP. This action makes it an invaluable pharmacological tool for investigating the role of adenosine signaling in a wide array of physiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N6O4 B030297 2-Hexynyl-NECA CAS No. 141018-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEACFAXFCKCHZ-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276119
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
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URL https://comptox.epa.gov/dashboard/DTXSID401276119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141018-30-6
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141018-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexynyladenosine-5'-N-ethylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hexynyl-NECA: A Comprehensive Selectivity Profile at Human Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of 2-Hexynyl-NECA (also known as HENECA), a potent adenosine receptor agonist. The information presented herein is curated for researchers and professionals engaged in pharmacology and drug development, offering a detailed overview of its binding affinities and functional potencies at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3.

Core Data Summary

The selectivity of this compound has been systematically evaluated across the human adenosine receptor subtypes. The following tables summarize the quantitative data from radioligand binding and functional assays, providing a clear comparative view of its profile.

Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors
Receptor SubtypeRadioligandKᵢ (nM)Cell LineReference
A₁ [³H]CCPA64CHO[1]
A₂ₐ [³H]CGS 216806.4CHO[1]
A₃ [¹²⁵I]AB-MECA23CHO[1]

Kᵢ values represent the inhibitory constant of this compound in competition binding assays. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at Human Adenosine Receptors
Receptor SubtypeFunctional AssayParameterValue (nM)Cell LineReference
A₁ Adenylyl Cyclase InhibitionIC₅₀1,200CHO[1]
A₂ₐ Adenylyl Cyclase StimulationEC₅₀13CHO[1]
A₂ₑ Adenylyl Cyclase StimulationEC₅₀3,100CHO[1]
A₃ Adenylyl Cyclase InhibitionIC₅₀1,100CHO[1]

IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values indicate the concentration of this compound required to elicit a 50% response in the respective functional assays.

Analysis of Selectivity

Based on the binding affinity data, this compound demonstrates a clear preference for the A₂ₐ receptor, with a Kᵢ value of 6.4 nM.[1] It exhibits a 10-fold selectivity for the A₂ₐ receptor over the A₁ receptor (Kᵢ = 64 nM) and approximately 3.6-fold selectivity over the A₃ receptor (Kᵢ = 23 nM).[1]

In functional assays, the compound is a potent agonist at the A₂ₐ receptor (EC₅₀ = 13 nM).[1] In contrast, its potency at the A₁, A₂ₑ, and A₃ receptors is significantly lower, with IC₅₀ and EC₅₀ values in the micromolar range.[1] This functional profile reinforces its characterization as a selective A₂ₐ adenosine receptor agonist.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the selectivity profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human A₁, A₂ₐ, and A₃ adenosine receptors.

Methodology:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the respective human adenosine receptor subtypes (A₁, A₂ₐ, or A₃) were cultured and harvested. The cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competition Binding Assay:

    • A constant concentration of a specific radioligand was used for each receptor subtype:

      • A₁ Receptor: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX)

      • A₂ₐ Receptor: [³H]CGS 21680

      • A₃ Receptor: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA)

    • Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptors.

    • Non-specific binding was determined in the presence of a high concentration of a non-selective adenosine receptor agonist, such as 5′-N-Ethylcarboxamidoadenosine (NECA).

  • Incubation and Filtration: The reaction mixtures were incubated to allow binding to reach equilibrium. Subsequently, the mixtures were rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters were then washed to remove any unbound radioactivity.

  • Quantification and Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The data were analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assays

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of this compound at the four human adenosine receptor subtypes.

Methodology:

  • Cell Culture: CHO cells stably expressing one of the four human adenosine receptor subtypes were used.

  • Assay Principle: Adenosine receptors are G protein-coupled receptors. A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). A₁ and A₃ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • A₂ₐ and A₂ₑ Receptor (Stimulation Assay):

    • Cells were incubated with increasing concentrations of this compound.

    • The reaction was stopped, and the cells were lysed.

    • The intracellular cAMP concentration was measured using a competitive protein binding assay or an enzyme immunoassay.

    • The data were plotted to generate a dose-response curve, from which the EC₅₀ value was determined.

  • A₁ and A₃ Receptor (Inhibition Assay):

    • Cells were first stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

    • Increasing concentrations of this compound were then added to assess its inhibitory effect on forskolin-stimulated cAMP accumulation.

    • The intracellular cAMP levels were measured as described above.

    • The data were analyzed to determine the IC₅₀ value of this compound.

Visualizing the Selectivity Profile

The following diagrams illustrate the key experimental workflows and the selectivity profile of this compound.

G cluster_binding Radioligand Binding Assay Workflow cluster_functional Adenylyl Cyclase Assay Workflow Membranes Receptor Membranes (A1, A2A, A3) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]DPCPX, [³H]CGS 21680, [¹²⁵I]I-AB-MECA) Radioligand->Incubation HENECA This compound (Increasing Concentrations) HENECA->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ → Kᵢ) Counting->Analysis Cells Receptor-Expressing Cells (A1, A2A, A2B, A3) Stimulation Stimulation/Inhibition (with this compound) Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Measurement Lysis->cAMP_Measurement Functional_Analysis Data Analysis (EC₅₀ / IC₅₀) cAMP_Measurement->Functional_Analysis

Fig. 1: Experimental workflows for binding and functional assays.

center This compound A2A A₂ₐ Kᵢ = 6.4 nM center->A2A High Affinity A3 A₃ Kᵢ = 23 nM center->A3 Moderate Affinity A1 A₁ Kᵢ = 64 nM center->A1 Lower Affinity A2B A₂ₑ EC₅₀ = 3100 nM center->A2B Low Potency

Fig. 2: this compound's binding affinity and functional potency profile.

References

2-Hexynyl-NECA: A Technical Guide to its Adenosine A2a Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of 2-Hexynyl-NECA for the adenosine A2a receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and drug development efforts in this area.

Core Data: Binding Affinity of this compound

This compound is a potent and selective agonist for the adenosine A2a receptor. Its high affinity has been characterized across multiple species. The following tables summarize the reported binding affinities (Ki), a measure of the ligand's ability to bind to the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound for the Adenosine A2a Receptor

SpeciesReceptorKi (nM)Reference
HumanAdenosine A2a6.4[1]
RatAdenosine A2a2.2[2]
BovineAdenosine A2a1.5[2]

Table 2: Selectivity Profile of this compound

SpeciesA2a vs. A1 Receptor Selectivity (fold)Reference
Rat Brain60[2]
Bovine Brain160[2]
Human10 (over A1AR)[1]

Experimental Protocols

The binding affinity of this compound is typically determined through radioligand binding assays. Functional activity is often assessed using cAMP accumulation assays. The following are detailed methodologies for these key experiments.

Radioligand Displacement Binding Assay

This assay measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from the adenosine A2a receptor. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is the IC50, which can be used to calculate the Ki value.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human adenosine A2a receptor are commonly used.[3][4]

  • Radioligand: [3H]-CGS 21680 is a frequently used radiolabeled agonist for the A2a receptor.[3][5]

  • Unlabeled Ligand: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective adenosine agonist like NECA (e.g., 10 µM) is used to determine non-specific binding.[3][5]

  • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Brandel GF/B filters) is used to separate bound from free radioligand.[3]

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the A2a receptor. The protein concentration of the membrane suspension should be determined.

  • Assay Setup: In assay tubes, add a constant concentration of the radioligand ([3H]-CGS 21680, e.g., 6 nM).

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound).

  • Non-specific Binding: In a separate set of tubes, add the radioligand and a high concentration of a non-selective agonist (e.g., 10 µM NECA) to determine non-specific binding.[5]

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the mixture at room temperature (e.g., 22°C) for a specified time (e.g., 120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the functional activity of an agonist by quantifying the increase in intracellular cyclic AMP (cAMP) upon receptor activation. The adenosine A2a receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.

Materials:

  • Cell Line: A cell line expressing the adenosine A2a receptor, such as the HiTSeeker ADORA2A Cell Line.[6]

  • Agonist: this compound.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence).[6]

  • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX is often included to prevent the degradation of cAMP.[7]

  • Cell Culture Medium and Buffers.

Procedure:

  • Cell Culture: Culture the cells expressing the A2a receptor under appropriate conditions.

  • Cell Plating: Plate the cells in a multi-well plate at a suitable density.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[7]

  • Agonist Stimulation: Add increasing concentrations of the agonist (this compound) to the wells and incubate for a specific time (e.g., 30 minutes) at room temperature.[7]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Follow the instructions of the cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence).

  • Data Analysis: Plot the cAMP concentration as a function of the log concentration of the agonist to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Visualizations

Adenosine A2a Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by an agonist binding to the adenosine A2a receptor.

Adenosine_A2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2aR Adenosine A2a Receptor G_protein Gs Protein A2aR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) CREB->Cellular_Response Leads to Agonist This compound (Agonist) Agonist->A2aR Binds to

Caption: Adenosine A2a Receptor Signaling Pathway.

Experimental Workflow: Radioligand Displacement Assay

The following diagram outlines the key steps in a radioligand displacement assay to determine the binding affinity of a test compound.

Radioligand_Displacement_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (with A2a Receptors) start->prepare_membranes setup_assay Set up Assay Tubes: - Radioligand ([3H]-CGS 21680) - Increasing concentrations of this compound prepare_membranes->setup_assay nonspecific_binding Set up Non-specific Binding Control Tubes: - Radioligand - High concentration of NECA prepare_membranes->nonspecific_binding add_membranes Add Membrane Preparation to all tubes setup_assay->add_membranes nonspecific_binding->add_membranes incubate Incubate at Room Temperature add_membranes->incubate filter_wash Rapid Filtration and Washing to separate bound and free ligand incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki measure_radioactivity->analyze_data end End analyze_data->end

Caption: Radioligand Displacement Assay Workflow.

Logical Relationship: Determination of Binding Affinity (Ki)

The following diagram illustrates the logical flow from experimental data to the determination of the binding affinity constant (Ki).

Ki_Determination_Logic raw_data Raw Experimental Data (Counts Per Minute) specific_binding Calculate Specific Binding raw_data->specific_binding dose_response Generate Dose-Response Curve (Specific Binding vs. [Ligand]) specific_binding->dose_response ic50 Determine IC50 Value dose_response->ic50 cheng_prusoff Apply Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Binding Affinity (Ki) cheng_prusoff->ki_value

Caption: Logic for Determining Binding Affinity (Ki).

References

An In-depth Technical Guide to 2-Hexynyl-NECA: A Selective Adenosine A₂A Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to 2-Hexynyl-NECA (also known as HENECA), a potent and selective agonist for the A₂A adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

This compound is a synthetic derivative of adenosine, characterized by a hexynyl group at the 2-position of the purine ring and an ethylcarboxamido group at the 5'-position of the ribose moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamideLGC Standards
Synonyms HENECA, 2-Hexynyl-5'-N-ethylcarboxamidoadenosineSanta Cruz Biotechnology
CAS Number 141018-30-6Sigma-Aldrich[1]
Molecular Formula C₁₈H₂₄N₆O₄Abcam[2], Santa Cruz Biotechnology
Molecular Weight 388.42 g/mol Santa Cruz Biotechnology, LGC Standards
Appearance SolidAbcam[2]
Solubility Soluble in DMSO (up to 100 mM)Abcam[2], Sigma-Aldrich[1]
Purity >99%Abcam[2]

Biological Activity

This compound is a high-affinity agonist for the A₂A adenosine receptor, demonstrating significant selectivity over other adenosine receptor subtypes. Its activation of the A₂A receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Table 2: Pharmacological Data for this compound

ParameterValueReceptor/SystemSource
Kᵢ (Binding Affinity) 2.2 nMHuman A₂A Adenosine ReceptorAbcam[2]
EC₅₀ (cAMP Accumulation) 43 nMNeutrophilsAbcam[2]
EC₅₀ (Superoxide Anion Production Inhibition) 3.63 nMNeutrophilsAbcam[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for its characterization.

G Signaling Pathway of this compound HENECA This compound A2AR A₂A Adenosine Receptor HENECA->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Superoxide Production) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound via the A₂A adenosine receptor.

G Experimental Workflow for this compound Characterization cluster_synthesis Synthesis and Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Radioligand_Binding Competitive Radioligand Binding Assay Characterization->Radioligand_Binding cAMP_Assay cAMP Accumulation Assay Characterization->cAMP_Assay Superoxide_Assay Superoxide Production Assay Characterization->Superoxide_Assay Membrane_Prep Membrane Preparation from Cells Expressing A₂A Receptor Membrane_Prep->Radioligand_Binding Ki_Determination Ki Determination Radioligand_Binding->Ki_Determination Cell_Culture Cell Culture (e.g., Neutrophils) Cell_Culture->cAMP_Assay Cell_Culture->Superoxide_Assay EC50_cAMP EC₅₀ Determination (cAMP) cAMP_Assay->EC50_cAMP EC50_Superoxide EC₅₀ Determination (Superoxide) Superoxide_Assay->EC50_Superoxide

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. A plausible synthetic route is outlined below, based on general methods for the synthesis of 2-alkynyladenosine derivatives.

Materials:

  • 2-Iodo-NECA (2-Iodo-5'-N-ethylcarboxamidoadenosine)

  • 1-Hexyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a solution of 2-Iodo-NECA (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add triethylamine (3 equivalents).

  • Add 1-hexyne (1.5 equivalents), followed by copper(I) iodide (0.1 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Adenosine A₂A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the human A₂A adenosine receptor.

Materials:

  • Membrane preparations from cells stably expressing the human A₂A adenosine receptor (e.g., HEK293-A₂A cells)

  • [³H]-ZM241385 or another suitable A₂A selective radioligand

  • This compound (test compound)

  • NECA (non-selective agonist for determining non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of NECA (e.g., 10 µM, for non-specific binding) or 50 µL of the this compound dilution.

    • 50 µL of the radioligand (e.g., [³H]-ZM241385 at a final concentration close to its K₋d).

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional agonistic activity of this compound by quantifying the accumulation of intracellular cAMP in a cell-based assay.

Materials:

  • A suitable cell line, such as human neutrophils or a cell line engineered to express the A₂A adenosine receptor.

  • This compound (test compound)

  • Forskolin (a direct adenylyl cyclase activator, used as a positive control and to potentiate Gi-coupled responses if needed)

  • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Cell culture medium

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay-based kits)

  • Multi-well plates (e.g., 96-well)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed the cells in a multi-well plate and culture them until they reach the desired confluency.

  • On the day of the assay, remove the culture medium and pre-incubate the cells with a solution containing a phosphodiesterase inhibitor (e.g., IBMX) in a serum-free medium for a defined period (e.g., 15-30 minutes) at 37°C.

  • Add varying concentrations of this compound to the wells and incubate for an appropriate time (e.g., 15-60 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin).

  • Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.

  • Quantify the amount of cAMP in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response, using a non-linear regression analysis.

References

In Vivo Effects of 2-Hexynyl-NECA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of 2-Hexynyl-NECA (HENECA), a potent and selective A₂A adenosine receptor agonist. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data on the pharmacological and physiological effects of this compound from various in vivo and in vitro studies.

Table 1: Receptor Binding Affinity and Selectivity

SpeciesTissue/Cell LineReceptorParameterValue (nmol/L)Reference
RatBrainA₂AKᵢ2.2[1]
BovineBrainA₂AKᵢ1.5[1]
RatBrainA₁Kᵢ-60-fold lower affinity than A₂A[1]
BovineBrainA₁Kᵢ-160-fold lower affinity than A₂A[1]

Table 2: In Vitro Functional Activity

PreparationEffectParameterValueReference
Porcine Coronary ArteryVasodilationEC₅₀23.3 nmol/L[1]
Rabbit PlateletsAnti-platelet AggregationIC₅₀0.07 µmol/L[1]

Table 3: In Vivo Cardiovascular and Anti-thrombotic Effects

Animal ModelEffectAdministrationDoseResultReference
Conscious Spontaneously Hypertensive RatsReduction in Systolic Blood PressureIntraperitonealED₃₀ = 0.005 mg/kgDose-dependent reduction with minimal reflex tachycardia.[1]
Anesthetized RabbitInhibition of ADP-induced Platelet Aggregation (ex vivo)30-min Intravenous Infusion10 µg/kg25.2 ± 3.5% maximal inhibition.[2]
Anesthetized RabbitInhibition of ADP-induced Platelet Aggregation (in vivo)30-min Intravenous Infusion10 µg/kg52.5 ± 5.9% decrease in peak platelet accumulation.[2]
Mice (FeCl₃-induced thrombosis)AntithromboticBolusNot specifiedImproved antithrombotic properties of cangrelor and prasugrel.[3]
Mice (FeCl₃-induced thrombosis)AntithromboticChronicNot specifiedImproved antithrombotic properties of cangrelor and prasugrel.[3]
MiceHypotensionBolusNot specifiedSignificant hypotension.[3]
MiceHypotensionChronicNot specifiedMuch lower hypotensive effect compared to bolus.[3]

Experimental Protocols

Detailed methodologies for key in vivo experiments investigating the effects of this compound are outlined below.

Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This model is widely used to evaluate the efficacy of antithrombotic agents.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, administered intraperitoneally

  • Ferric chloride (FeCl₃) solution (e.g., 7.5% in distilled water)

  • Filter paper (1 x 2 mm)

  • Dissecting microscope

  • Doppler flow probe

Procedure:

  • Anesthetize the mouse and confirm the depth of anesthesia.

  • Make a midline cervical incision to expose the left common carotid artery.

  • Carefully dissect the artery from the surrounding tissues.

  • Place a Doppler flow probe under the artery to monitor blood flow.

  • Administer this compound or vehicle via the desired route (e.g., intravenous bolus or chronic oral gavage).

  • Saturate a piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 3 minutes).[4][5]

  • Remove the filter paper and continuously monitor the arterial blood flow until complete occlusion occurs (cessation of flow).

  • The primary endpoint is the time to occlusion.

In Vivo Platelet Aggregation in Rabbits

This method assesses the anti-platelet effects of a compound in a living animal.

Materials:

  • New Zealand White rabbits

  • Anesthetic (e.g., urethane or pentobarbital)

  • Collagen solution (e.g., 75 µg/kg/min) for inducing platelet aggregation

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and recording system

Procedure:

  • Anesthetize the rabbit and insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

  • Administer this compound or vehicle as a continuous intravenous infusion for a set period (e.g., 30 minutes).[2]

  • Following the compound administration, induce platelet aggregation by intravenous injection of a collagen solution.[6]

  • Monitor hemodynamic parameters, including systolic and diastolic blood pressure, throughout the experiment.

  • Blood samples can be collected at different time points for ex vivo analysis of platelet aggregation.

  • Histological analysis of lung tissue can be performed to assess for the presence of microthrombi.[6]

Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHR)

This model is used to evaluate the antihypertensive effects of a compound in a conscious, hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Catheters for arterial cannulation

  • Blood pressure transducer and data acquisition system

  • Metabolic cages for housing

Procedure:

  • surgically implant a catheter into the femoral or carotid artery of the SHR under anesthesia.[7]

  • Allow the rats to recover from surgery for several days.

  • House the rats in individual metabolic cages that allow for free movement.

  • Connect the arterial catheter to a blood pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.[8][9]

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneally).[1]

  • Monitor and record blood pressure and heart rate before and after drug administration to determine the compound's effect.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2A_Receptor A2A Adenosine Receptor (GPCR) 2_Hexynyl_NECA->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Physiological_Effects Leads to

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal_Model Select Animal Model (e.g., SHR, Mice, Rabbit) Acclimatization Acclimatization Period Animal_Model->Acclimatization Surgical_Prep Surgical Preparation (if required, e.g., cannulation) Acclimatization->Surgical_Prep Baseline Record Baseline Measurements (e.g., Blood Pressure, Platelet Count) Surgical_Prep->Baseline Drug_Admin Administer this compound (Vehicle for Control Group) Baseline->Drug_Admin Induce_Pathology Induce Pathological State (e.g., FeCl3 injury, ADP infusion) Drug_Admin->Induce_Pathology Data_Collection Continuous Data Collection Induce_Pathology->Data_Collection Endpoint_Measurement Measure Primary Endpoints (e.g., Time to Occlusion, % Aggregation) Data_Collection->Endpoint_Measurement Statistical_Analysis Statistical Analysis Endpoint_Measurement->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General In Vivo Experimental Workflow.

References

In-Depth Pharmacological Characterization of HENECA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HENECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and neurotransmission. This technical guide provides a comprehensive overview of the pharmacological characteristics of HENECA, including its receptor binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Receptor Binding Affinity and Selectivity

HENECA exhibits high affinity for the human A2A adenosine receptor. Its selectivity has been characterized across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below. The data indicates that HENECA is a highly potent A3 and A2A receptor agonist, with moderate affinity for the A1 receptor and significantly lower affinity for the A2B receptor.

Table 1: Binding Affinity (Ki) of HENECA at Human Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)
A160
A2A6.4
A2B6100
A32.4

Data sourced from publicly available databases. The original primary publication for this comprehensive human receptor panel has not been definitively identified.

An earlier study on rat and bovine brain tissues also demonstrated the high affinity and selectivity of HENECA for the A2A receptor over the A1 receptor[1].

Table 2: Binding Affinity (Ki) of HENECA in Rat and Bovine Brain Tissues

SpeciesReceptor SubtypeKi (nM)A1/A2A Selectivity Ratio
RatA2A2.260
BovineA2A1.5160

Functional Activity

HENECA's agonism at the A2A receptor leads to the activation of downstream signaling pathways, resulting in various cellular responses. Key functional parameters are its potency in stimulating cyclic AMP (cAMP) accumulation and its ability to inhibit superoxide anion production in neutrophils.

Table 3: Functional Activity of HENECA

AssayCell TypeParameterValue (nM)
cAMP AccumulationNeutrophilsEC5043[2]
Superoxide Anion Production InhibitionNeutrophilsEC503.63[2]

Signaling Pathway

Activation of the A2A adenosine receptor by HENECA initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2A_Receptor A2A Receptor Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts HENECA HENECA HENECA->A2A_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of HENECA for adenosine receptors using a competitive radioligand binding assay.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare receptor membranes (e.g., from transfected cells) Incubate Incubate membranes, radioligand, and varying concentrations of HENECA Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, radioligand, and HENECA solutions Reagent_Prep->Incubate Filtration Rapidly filter to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity on filters (Scintillation Counting) Washing->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target adenosine receptor subtype in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the receptor membrane preparation, a specific radioligand (e.g., [3H]-CGS 21680 for A2A receptors), and varying concentrations of HENECA in an appropriate assay buffer. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist or antagonist).

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of HENECA that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of HENECA in stimulating cAMP production in whole cells.

Workflow:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Culture cells expressing A2A receptors Harvest_Resuspend Harvest and resuspend cells in stimulation buffer Cell_Culture->Harvest_Resuspend PDE_Inhibitor Pre-incubate cells with a phosphodiesterase (PDE) inhibitor Harvest_Resuspend->PDE_Inhibitor HENECA_Addition Add varying concentrations of HENECA PDE_Inhibitor->HENECA_Addition Incubate_Stim Incubate to allow cAMP accumulation HENECA_Addition->Incubate_Stim Cell_Lysis Lyse cells to release intracellular cAMP Incubate_Stim->Cell_Lysis cAMP_Quantification Quantify cAMP levels (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Quantification Analysis Plot dose-response curve and determine EC50 cAMP_Quantification->Analysis Superoxide_Assay_Workflow cluster_neutrophil_prep Neutrophil Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate neutrophils from whole blood Resuspend_Neutrophils Resuspend in assay buffer Isolate_Neutrophils->Resuspend_Neutrophils Pre_Incubate_HENECA Pre-incubate neutrophils with varying concentrations of HENECA Resuspend_Neutrophils->Pre_Incubate_HENECA Add_Cytochrome_c Add Cytochrome c Pre_Incubate_HENECA->Add_Cytochrome_c Stimulate_Neutrophils Stimulate superoxide production (e.g., with fMLP or PMA) Add_Cytochrome_c->Stimulate_Neutrophils Measure_Absorbance Monitor absorbance change at 550 nm (Cytochrome c reduction) Stimulate_Neutrophils->Measure_Absorbance Calculate_Inhibition Calculate the percentage inhibition of superoxide production Measure_Absorbance->Calculate_Inhibition Determine_EC50 Plot dose-response curve and determine EC50 Calculate_Inhibition->Determine_EC50

References

2-Hexynyl-NECA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the A₂ₐ Adenosine Receptor Agonist as a Research Tool

This technical guide provides a comprehensive overview of 2-Hexynyl-NECA (HENECA), a potent and selective agonist for the A₂ₐ adenosine receptor. Designed for researchers, scientists, and drug development professionals, this document details its mechanism of action, pharmacological properties, and application in experimental settings.

Introduction

2-Hexynyl-5'-N-ethylcarboxamidoadenosine, commonly known as this compound or HENECA, is a synthetic analog of adenosine. It belongs to the class of A₂ₐ adenosine receptor agonists and is widely utilized as a research tool to investigate the physiological and pathological roles of the A₂ₐ receptor. Its high affinity and selectivity for the A₂ₐ subtype make it a valuable instrument for elucidating the downstream signaling pathways and functional responses mediated by this receptor.

Mechanism of Action

This compound exerts its effects primarily through the activation of the A₂ₐ adenosine receptor, a G-protein coupled receptor (GPCR). The A₂ₐ receptor is predominantly coupled to the Gαs stimulatory protein. Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2A_Receptor A₂ₐ Receptor 2_Hexynyl_NECA->A2A_Receptor Binds G_Protein Gαsβγ A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response Leads to

A₂ₐ Adenosine Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at various adenosine receptor subtypes. Data from different species are presented to provide a comprehensive profile.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)Reference
A₂ₐ Human6.4[1]
A₁ Human~64[1]
A₂ₐ Rat2.2[2]
A₁ Rat132[2]
A₂ₐ Bovine1.5[2]
A₁ Bovine240[2]
A₃ HumanPotent Agonist (lacks selectivity)[3]

Note: The Ki value for human A₁ receptor is estimated based on the reported 10-fold selectivity over hA₁AR.[1]

Table 2: Functional Potency of this compound

AssayTissue/Cell LineSpeciesPotency (EC₅₀/IC₅₀)Reference
VasodilationPorcine Coronary ArteryPorcineEC₅₀ = 23.3 nM[2]
Anti-platelet AggregationPlateletsRabbitIC₅₀ = 70 nM[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound for adenosine receptors.

Radioligand_Binding_Workflow start Start prep Prepare Membranes from Cells Expressing Receptor start->prep incubation Incubate Membranes with Radioligand and this compound prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Data Analysis (IC₅₀ and Ki Determination) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-CGS 21680 for A₂ₐ).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of this compound (for competition binding).

    • For non-specific binding wells, add a high concentration of a non-labeled ligand.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to measure the functional effect of this compound on adenylyl cyclase activity.

Materials:

  • Intact cells or cell membranes expressing the A₂ₐ adenosine receptor.

  • This compound stock solution.

  • Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes as described for the binding assay.

  • Assay Setup: Pre-incubate the cells/membranes with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Add increasing concentrations of this compound to the wells. Include a basal control (no agonist) and a positive control (forskolin).

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes) to allow for cAMP production.

  • Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.

  • cAMP Quantification: Measure the amount of cAMP produced in each sample using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the amount of cAMP produced against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Applications in Research

This compound is a versatile tool for a wide range of research applications, including:

  • Receptor Characterization: Elucidating the pharmacological properties of A₂ₐ receptors in various tissues and cell types.

  • Signal Transduction Studies: Investigating the downstream signaling pathways activated by A₂ₐ receptor stimulation.

  • Drug Discovery: Serving as a reference compound in the screening and development of new A₂ₐ receptor agonists and antagonists.

  • In Vivo Studies: Exploring the physiological roles of A₂ₐ receptors in animal models of disease, such as inflammation, cardiovascular disorders, and neurodegenerative diseases. For instance, studies have shown its antithrombotic effects in vivo.[4]

Conclusion

This compound is a potent and selective A₂ₐ adenosine receptor agonist that serves as an indispensable tool for researchers in pharmacology and drug discovery. Its well-characterized pharmacological profile, coupled with established experimental protocols, enables detailed investigation of A₂ₐ receptor function. This technical guide provides the essential information for the effective utilization of this compound in a research setting.

References

The Therapeutic Potential of 2-Hexynyl-NECA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexynyl-NECA (HENECA) is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in a multitude of physiological processes. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing its pharmacological profile, detailing relevant experimental methodologies, and visualizing key signaling pathways. The compiled data underscores its potential in cardiovascular and inflammatory diseases, warranting further investigation into its clinical applications.

Core Pharmacology

This compound is a derivative of the non-selective adenosine agonist NECA (5'-N-ethylcarboxamidoadenosine), modified with a hexynyl group at the 2-position of the adenine ring. This structural modification confers significant selectivity for the A2A adenosine receptor over other adenosine receptor subtypes, particularly the A1 receptor.

Receptor Binding Affinity

In vitro radioligand binding assays have demonstrated the high affinity and selectivity of this compound for the A2A adenosine receptor.

Receptor Subtype Tissue Source Ki (nmol/L) A1/A2A Selectivity Ratio
A2ARat Brain2.260
A1Rat Brain132
A2ABovine Brain1.5160
A1Bovine Brain240

Table 1: Receptor Binding Affinity of this compound. This table summarizes the equilibrium dissociation constants (Ki) of this compound for A1 and A2A adenosine receptors in rat and bovine brain tissues. The selectivity ratio indicates the preference for the A2A receptor over the A1 receptor.

Functional Potency

Functional assays have confirmed the potent agonist activity of this compound at the A2A receptor, leading to significant physiological responses.

Assay Tissue/System Parameter Value
VasodilationPorcine Coronary ArteryEC5023.3 nmol/L
Anti-platelet AggregationRabbit PlateletsIC500.07 µmol/L
Blood Pressure ReductionSpontaneously Hypertensive Rats (in vivo)ED300.005 mg/kg (i.p.)

Table 2: Functional Potency of this compound. This table presents the effective concentration (EC50), inhibitory concentration (IC50), and effective dose (ED30) of this compound in various functional assays, demonstrating its potent vasodilatory, anti-aggregatory, and hypotensive effects.

Signaling Pathways

Activation of the A2A adenosine receptor by this compound initiates a well-defined intracellular signaling cascade. The canonical pathway involves the coupling to a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects such as vasodilation and inhibition of platelet aggregation.

a2a_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2A_Receptor A2A Receptor 2_Hexynyl_NECA->A2A_Receptor Binds to Gs_protein Gs Protein A2A_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKA->Physiological_Response Leads to receptor_binding_workflow start Start incubate Incubate membrane prep, radioligand, and this compound start->incubate filter Rapid filtration (separate bound/free) incubate->filter wash Wash filters filter->wash measure Measure radioactivity wash->measure analyze Data analysis (determine IC50) measure->analyze calculate Calculate Ki (Cheng-Prusoff) analyze->calculate end End calculate->end

The Role of 2-Hexynyl-NECA in Modulating cAMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Hexynyl-NECA (HENECA), a potent and selective agonist for the A2A adenosine receptor, and its intricate relationship with the cyclic adenosine monophosphate (cAMP) signaling pathway. Through a comprehensive review of its pharmacological profile and the downstream effects of A2A receptor activation, this document serves as a critical resource for professionals engaged in adenosine receptor research and the development of novel therapeutics targeting this pathway.

Core Concepts: this compound and the A2A Adenosine Receptor

This compound is a synthetic derivative of adenosine that exhibits high affinity and selectivity for the A2A adenosine receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The A2AR is predominantly coupled to the stimulatory G-protein (Gs), which, upon activation, initiates a signaling cascade that leads to the production of the second messenger, cAMP.[2] The pharmacological activity of this compound makes it a valuable tool for investigating the physiological and pathophysiological roles of A2AR signaling.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound at the A2A adenosine receptor have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity and functional activity in stimulating cAMP production.

CompoundReceptorSpeciesAssay TypeKᵢ (nM)Reference
This compoundA2ARatRadioligand Binding2.2[1]
This compoundA2ABovineRadioligand Binding1.5

Table 1: Binding Affinity of this compound for A2A Adenosine Receptors.

CompoundCell Line/TissueFunctional ReadoutEC₅₀ (nM)Reference
This compoundNeutrophilscAMP Accumulation43[1]

Table 2: Functional Potency of this compound in Stimulating cAMP Accumulation.

The A2A Receptor-Mediated cAMP Signaling Pathway

The canonical signaling pathway initiated by the activation of the A2A adenosine receptor by an agonist such as this compound is depicted below. This pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.

A2A_cAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2AR A2A Adenosine Receptor 2_Hexynyl_NECA->A2AR Binds to Gs Gs Protein (αβγ) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

A2A Receptor-cAMP Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on cAMP signaling. The following sections outline standardized protocols for radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound for the A2A adenosine receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the A2A adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the A2A adenosine receptor (e.g., from CHO or HEK293 cells)

  • [³H]-CGS 21680 (radioligand)

  • This compound (test compound)

  • NECA (non-specific binding control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • A fixed concentration of [³H]-CGS 21680

    • Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of NECA (for non-specific binding).

    • Cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prep_reagents incubation Incubate Components (Binding Reaction) prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end cAMP_Accumulation_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture pde_inhibition Pre-incubation with PDE Inhibitor cell_culture->pde_inhibition agonist_stimulation Stimulation with This compound pde_inhibition->agonist_stimulation cell_lysis Cell Lysis agonist_stimulation->cell_lysis camp_detection cAMP Detection (e.g., ELISA, HTRF) cell_lysis->camp_detection data_analysis Data Analysis (Calculate EC50) camp_detection->data_analysis end End data_analysis->end

References

Methodological & Application

2-Hexynyl-NECA: In Vitro Experimental Protocols for Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of 2-Hexynyl-NECA, a potent and selective agonist for the A2A adenosine receptor. The provided methodologies are essential for researchers investigating the pharmacological properties of this compound and its potential therapeutic applications.

Introduction

This compound (HENECA) is a synthetic derivative of adenosine that exhibits high binding affinity and functional potency at the A2A adenosine receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasodilation, inflammation, and neurotransmission. Its selectivity for the A2A subtype over other adenosine receptors makes it a valuable tool for dissecting the specific roles of this receptor in cellular signaling.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at human adenosine receptors as reported in the scientific literature.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandCell LineK_i (nM)Reference
A2A[³H]-CGS 21680CHO6.4[1]
A1Not SpecifiedNot Specified~64[1]

K_i (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: Functional Potency of this compound

AssayCell LineParameterValueReference
Adenylyl Cyclase StimulationNot SpecifiedEC₅₀ (nM)Not explicitly found for this compound, but qualitatively potent
Anti-platelet AggregationRabbit PlateletsIC₅₀ (µM)0.07[2]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for use with this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the A2A adenosine receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human A2A adenosine receptor.

  • Radioligand: [³H]-CGS 21680 (a selective A2A agonist radioligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled A2A agonist (e.g., 10 µM NECA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: GF/B or equivalent.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the this compound dilution.

    • 50 µL of [³H]-CGS 21680 (at a concentration near its K_d value).

    • 50 µL of cell membrane suspension (typically 20-50 µg of protein).

  • Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Adenylyl Cyclase Activity Assay

This protocol measures the functional potency of this compound in stimulating adenylyl cyclase activity.

Materials:

  • Cells: CHO or HEK293 cells expressing the human A2A adenosine receptor.

  • Test Compound: this compound.

  • Stimulant (optional): Forskolin (to potentiate the signal).

  • Assay Buffer: Typically a buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Detection Kit: Commercially available kits based on various detection methods (e.g., ELISA, HTRF, luminescence).

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 10-15 minutes at 37°C.

  • Add varying concentrations of this compound to the wells. An optional co-treatment with a low concentration of forskolin can be used to amplify the cAMP signal.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit.

  • Plot the cAMP concentration against the log concentration of this compound and determine the EC₅₀ value using non-linear regression.

ERK1/2 Phosphorylation Assay

This protocol assesses the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of A2A receptor activation.

Materials:

  • Cells: CHO or HEK293 cells expressing the human A2A adenosine receptor.

  • Test Compound: this compound.

  • Serum-free Medium.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Western Blotting Equipment and Reagents.

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to stimulation.

  • Treat the cells with varying concentrations of this compound for 5-15 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to the unstimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows for the described experimental protocols.

G_protein_signaling cluster_membrane Plasma Membrane 2_Hexynyl_NECA 2_Hexynyl_NECA A2AR A2A Receptor 2_Hexynyl_NECA->A2AR Binds G_protein Gαs A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates ERK_pathway Raf-MEK-ERK Pathway PKA->ERK_pathway Activates CREB CREB PKA->CREB Phosphorylates ERK_pathway->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: A2A Receptor Signaling Pathway

experimental_workflows cluster_binding Radioligand Binding Assay cluster_functional Adenylyl Cyclase Assay cluster_signaling ERK1/2 Phosphorylation Assay B1 Prepare Reagents (Membranes, Radioligand, This compound) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (Ki) B4->B5 F1 Seed Cells F2 Treat with This compound F1->F2 F3 Cell Lysis F2->F3 F4 cAMP Measurement F3->F4 F5 Data Analysis (EC50) F4->F5 S1 Seed & Starve Cells S2 Stimulate with This compound S1->S2 S3 Cell Lysis S2->S3 S4 Western Blot S3->S4 S5 Data Analysis S4->S5

Caption: In Vitro Experimental Workflows

References

Application Notes and Protocols for 2-Hexynyl-NECA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynyl-NECA is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation, neurotransmission, and vasodilation. Its use in cell culture allows for the investigation of A2A receptor signaling pathways and the development of novel therapeutics targeting this receptor. This document provides detailed protocols for the dissolution of this compound and its application in cell culture experiments.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 388.42 g/mol [1]
Solubility in DMSO 20 mg/mL[2]
Storage Temperature 2-8°C (solid form)[2]
Receptor Selectivity Selective Adenosine A2A Receptor Agonist[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 388.42 g/mol * (1000 mg / 1 g) = 3.8842 mg

  • Weighing the compound:

    • Carefully weigh out approximately 3.88 mg of this compound and place it in a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound.

    • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Procedure:

  • Determine the final desired concentration of this compound.

    • The effective concentration of this compound can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

  • Calculate the required volume of stock solution.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

      • Volume of stock solution = (10 µM * 1 mL) / 10 mM = 1 µL

  • Prepare the working solution.

    • Directly add the calculated volume of the 10 mM this compound stock solution to the pre-warmed complete cell culture medium.

    • Mix gently but thoroughly by pipetting up and down or by swirling the container.

  • Control for Solvent Effects.

    • It is critical to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used.

    • The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v) to minimize non-specific effects.[4][5] For a 1:1000 dilution of the DMSO stock, the final DMSO concentration will be 0.1%. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be empirically determined.[1][6]

  • Treat the cells.

    • Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired period according to your experimental design.

Visualizations

Adenosine A2A Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2A_Receptor Adenosine A2A Receptor 2_Hexynyl_NECA->A2A_Receptor binds & activates Gs_protein Gs Protein A2A_Receptor->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates & activates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates G start Start weigh Weigh 3.88 mg This compound start->weigh dissolve Dissolve in 1 mL sterile DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock store Aliquot and store at -20°C or -80°C stock->store dilute Dilute stock solution in cell culture medium (e.g., 1:1000 for 10 µM) stock->dilute treat Treat cells with working solution dilute->treat end End treat->end

References

Optimal Concentration of 2-Hexynyl-NECA for Platelet Aggregation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynyl-NECA (HE-NECA) is a potent and selective agonist for the A2A adenosine receptor, a key regulator of platelet function. Activation of the A2A receptor on platelets leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation and aggregation.[1] This makes this compound a valuable tool for in vitro studies of platelet function and for the development of novel antiplatelet therapies. This document provides detailed application notes and protocols for determining the optimal concentration of this compound in platelet aggregation assays.

Data Presentation

The following table summarizes the quantitative data for this compound in platelet function assays based on published literature.

ParameterAgonistValueCell Type/Assay ConditionReference
IC50 ADP90 ± 6 nMHuman Platelet Aggregation (Turbidimetric Method)[1]
IC50 ADP0.2 µMHuman Whole Blood Aggregation[2][3]
EC50 -59 ± 3 nMcAMP Level Increase in Human Platelets[1]

Signaling Pathway of this compound in Platelets

This compound exerts its anti-platelet effect by activating the A2A adenosine receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels inhibits platelet activation and aggregation.

G This compound Signaling Pathway in Platelets cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Platelet_Activation_Aggregation Platelet Activation & Aggregation cAMP->Platelet_Activation_Aggregation inhibits G Platelet Aggregation Inhibition Assay Workflow cluster_prep Sample & Reagent Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_PPP_Prep PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Calibration Aggregometer Calibration (PRP & PPP) PRP_PPP_Prep->Calibration Reagent_Prep This compound & Agonist Dilution Series Incubation Pre-incubation of PRP with this compound (3-5 min, 37°C) Reagent_Prep->Incubation Calibration->Incubation Aggregation Addition of Agonist & Recording of Aggregation Incubation->Aggregation Inhibition_Calc Calculation of % Inhibition Aggregation->Inhibition_Calc Dose_Response Dose-Response Curve Generation Inhibition_Calc->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

References

Application Notes and Protocols for 2-Hexynyl-NECA Administration in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of 2-Hexynyl-NECA (HE-NECA), a selective A2A adenosine receptor agonist. The following sections detail the administration routes, dosages, and experimental protocols based on published research, alongside a visualization of the relevant signaling pathway.

Data Summary

The following table summarizes the quantitative data for in vivo experiments using this compound in a mouse model of ferric chloride-induced thrombosis.

ParameterBolus AdministrationChronic AdministrationReference
Animal Model Male Swiss miceMale Swiss mice[1][2]
Administration Route Intravenous (bolus)Not explicitly stated, implied subcutaneous or intraperitoneal for chronic dosing[1][2]
Dosage 2 mg/kg and 4 mg/kg b.w.Doses corresponding to bolus administration[1][2]
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineInferred from structurally similar compounds
Observed Effects - Enhanced antithrombotic properties of cangrelor and prasugrel.[1] - Significant hypotension at higher doses.[2] - No significant effect on blood-brain barrier permeability.[2]- Effective in improving antithrombotic properties of P2Y12 inhibitors.[1][2] - Lower hypotensive effect compared to bolus administration.[2][1][2]

Experimental Protocols

Drug Preparation

This protocol is based on the recommended solvent for the structurally similar parent compound, NECA, and may require optimization for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Weigh the required amount of this compound powder to achieve the desired final concentration for dosing (e.g., for a 2 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.5 mg/mL).

  • Add the DMSO to the this compound powder and vortex until the powder is completely dissolved.

  • Add the PEG300 and vortex thoroughly.

  • Add the Tween-80 and vortex thoroughly.

  • Finally, add the saline to reach the final volume and vortex until a clear solution is obtained.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Prepare the solution fresh on the day of the experiment.

In Vivo Administration: Ferric Chloride-Induced Thrombosis Model in Mice

This protocol describes the administration of this compound in a common model of arterial thrombosis.

Materials:

  • Male Swiss mice (25-30g)

  • Prepared this compound solution

  • Anesthetic (e.g., ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (e.g., 10%)

  • Filter paper discs (2 mm diameter)

  • Surgical instruments

  • Microscope with a camera for vessel observation

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Surgically expose the carotid artery.

  • Bolus Administration: Administer the prepared this compound solution intravenously (e.g., via the tail vein) at the desired dosage (2 mg/kg or 4 mg/kg).

  • Chronic Administration: For chronic studies, administer the drug over a period of time using an appropriate route (e.g., daily intraperitoneal or subcutaneous injections) prior to the thrombosis induction.

  • To induce thrombosis, apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

  • Remove the filter paper and monitor the artery for thrombus formation using the microscope.

  • Record the time to vessel occlusion.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Mandatory Visualizations

A2A Adenosine Receptor Signaling Pathway

This compound is a selective agonist for the A2A adenosine receptor, a G-protein coupled receptor (GPCR). Its activation primarily leads to an increase in intracellular cyclic AMP (cAMP) levels.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2AR A2A Receptor 2_Hexynyl_NECA->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory) CREB->Gene Promotes

Caption: A2A adenosine receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Thrombosis Model

The following diagram illustrates the key steps in the experimental protocol for evaluating the antithrombotic effects of this compound.

Experimental_Workflow start Start drug_prep Prepare this compound Solution start->drug_prep animal_prep Anesthetize Mouse & Expose Carotid Artery drug_prep->animal_prep admin Administer this compound (IV Bolus or Chronic) animal_prep->admin thrombosis Induce Thrombosis (FeCl3 Application) admin->thrombosis monitor Monitor Thrombus Formation & Time to Occlusion thrombosis->monitor end End of Experiment (Euthanasia & Data Analysis) monitor->end

Caption: Workflow for the ferric chloride-induced thrombosis model.

References

Application Notes and Protocols for 2-Hexynyl-NECA in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hexynyl-NECA (HENECA), a C2-substituted derivative of the potent adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA), is a valuable tool in pharmacology for studying adenosine receptors. It exhibits high affinity, particularly for the A2A adenosine receptor (A2AAR), and serves as a selective agonist in various experimental models.[1][2] These application notes provide a comprehensive overview of HENECA's binding profile and a detailed protocol for its use in competitive radioligand binding assays to characterize its interaction with adenosine receptor subtypes.

Binding Affinity Profile of this compound

This compound has been characterized for its binding affinity at the four human adenosine receptor subtypes (A1, A2A, A2B, A3). The compound demonstrates high affinity for the A2A receptor.[3][4] The affinity values (Ki) from competitive radioligand binding assays are summarized below.

CompoundReceptor SubtypeKi (nM)Reference RadioligandCell LineCitation
This compound (HENECA) Human A1~64*[3H]CCPACHO[3][4]
Human A2A 6.4 [3H]CGS 21680CHO[3][4]
Human A3High Affinity**[125I]AB-MECACHO[4]
NECA (Parent Compound)Human A114[3H]CCPACHO[4]
Human A2A20[3H]CGS 21680CHO[4]
Human A36.2[125I]AB-MECACHO[4]

*Affinity for A1 is estimated based on the reported 10-fold selectivity for A2A over A1.[3] **HENECA displays high affinity for the A3 receptor, comparable to its A2A affinity, making it slightly A3 selective in some contexts.[4]

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[5][6] They are classified into four subtypes: A1, A2A, A2B, and A3. These subtypes couple to different G proteins to initiate downstream signaling cascades.

  • A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gi/o). Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8][9] This rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[9][10]

G_protein_signaling_A1_A3 cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine Adenosine (or Agonist) Receptor A1 / A3 Receptor Adenosine->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: A1/A3 receptor Gi-coupled signaling pathway.

G_protein_signaling_A2A_A2B cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine Adenosine (or Agonist) Receptor A2A / A2B Receptor Adenosine->Receptor G_protein Gs Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA / Epac cAMP->PKA Response Cellular Response PKA->Response

Caption: A2A/A2B receptor Gs-coupled signaling pathway.

Application: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.[12][13]

Experimental Workflow: Filtration Binding Assay

The filtration method is a common technique for separating receptor-bound radioligand from the free (unbound) radioligand.[11] The process involves incubating the receptor source with the radioligand and test compound, followed by rapid vacuum filtration to trap the receptor-bound complex on a filter.[14][15]

Radioligand_Workflow cluster_steps Radioligand Binding Assay Workflow A 1. Prepare Reagents (Membranes, Radioligand, this compound) B 2. Add Components to 96-well Plate - Receptor Membranes - Test Compound (HENECA) - Radioligand A->B C 3. Incubate (e.g., 60 min at 30°C) B->C D 4. Rapid Vacuum Filtration (Separate bound from free ligand) C->D E 5. Wash Filters (Remove non-specific binding) D->E F 6. Scintillation Counting (Measure radioactivity) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a filtration-based radioligand binding assay.
Detailed Protocol: Competitive Binding Assay

This protocol is adapted for determining the Ki of this compound at a specific human adenosine receptor subtype (e.g., A2A) expressed in a cell line like CHO or HEK293.

1. Materials and Reagents

  • Receptor Source: Frozen cell membrane pellets from cells stably expressing the target adenosine receptor.

  • Test Compound: this compound (HENECA).

  • Radioligand: A suitable radiolabeled antagonist or agonist for the target receptor (e.g., [3H]CGS 21680 for A2AAR).

  • Non-specific Binding Control: A high concentration of a non-radioactive standard antagonist (e.g., a saturating concentration of Xanthine Amine Congener, XAC).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, FilterMate™ harvester or similar vacuum filtration manifold, GF/B or GF/C glass fiber filter mats (pre-soaked in 0.3-0.5% polyethylenimine, PEI), liquid scintillation counter, scintillation cocktail.[14]

2. Membrane Preparation

  • Thaw the frozen cell pellet on ice.

  • Homogenize the cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[14]

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[14]

  • Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Pierce® BCA assay).[14]

  • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-50 µg protein per well, to be optimized).[14][16]

3. Assay Procedure

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[14]

  • Add 50 µL of assay buffer (for total binding) or 50 µL of the non-specific binding control to the appropriate wells.

  • Add 50 µL of serially diluted this compound (typically 10 concentrations over a 5-log unit range) to the experimental wells.[11]

  • Add 50 µL of the radioligand solution, diluted in assay buffer to a final concentration at or near its Kd value.

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells.[14]

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[14]

  • Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filter mat using a cell harvester.[14]

  • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Dry the filter mat (e.g., 30 minutes at 50°C).[14]

  • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) trapped on the filters using a microplate scintillation counter.[14]

4. Data Analysis

  • Calculate Specific Binding by subtracting the non-specific binding (CPM in the presence of the saturating antagonist) from the total binding (CPM with buffer only).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use a non-linear regression curve fitting program (e.g., Prism®) to determine the IC50 value, which is the concentration of HENECA that inhibits 50% of the specific radioligand binding.[14]

  • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation :[14]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

References

Application Notes and Protocols for Assessing Vascular Relaxation with 2-Hexynyl-NECA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynyl-NECA is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor prominently involved in the regulation of vascular tone. Activation of the A2A receptor in the vasculature leads to vasodilation, making it a target of interest for cardiovascular research and drug development. These application notes provide a detailed protocol for assessing the vascular relaxation properties of this compound using the wire myography technique, a standard ex vivo method for studying vascular reactivity.

Mechanism of Action

This compound elicits its vasodilatory effects primarily through the activation of A2A adenosine receptors located on both vascular smooth muscle cells and endothelial cells. The binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium concentration in vascular smooth muscle cells, resulting in relaxation.

Signaling Pathway

The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1][2] This enzyme catalyzes the conversion of ATP to cyclic AMP (camp).[1][2] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets that promote smooth muscle relaxation.[2] In endothelial cells, A2A receptor activation also stimulates the production of nitric oxide (NO), a potent vasodilator, through the activation of endothelial nitric oxide synthase (eNOS).[3][4] NO diffuses to the adjacent smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent relaxation.

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell EC_Receptor A2A Receptor eNOS eNOS EC_Receptor->eNOS Activates NO Nitric Oxide eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC Activates VSMC_Receptor A2A Receptor Gs Gs Protein VSMC_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Promotes cGMP cGMP sGC->cGMP GTP to cGMP cGMP->Relaxation Promotes Ligand This compound Ligand->EC_Receptor Ligand->VSMC_Receptor G A Vessel Isolation and Preparation B Mounting in Wire Myograph A->B C Equilibration B->C D Normalization C->D E Viability and Endothelium Integrity Check D->E F Pre-constriction E->F G Cumulative Addition of this compound F->G H Data Acquisition and Analysis G->H

References

Application Notes and Protocols: 2-Hexynyl-NECA Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and storage of 2-Hexynyl-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) solutions. Due to the limited availability of direct stability data for this specific compound, the following recommendations and protocols are based on the known stability of its parent compound, NECA (5'-N-Ethylcarboxamidoadenosine), the general stability of adenosine analogs, and considerations for the alkyne functional group.

Introduction to this compound

This compound is a potent and selective agonist for the A2A adenosine receptor, a key target in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. Its utility in research and drug development necessitates a thorough understanding of its stability in solution to ensure accurate and reproducible experimental results.

Recommended Storage and Handling of this compound

Proper storage is critical to maintain the integrity of this compound. The following guidelines are based on best practices for similar adenosine receptor agonists.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°C≥ 4 yearsProtect from light and moisture.
Stock Solution (in DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutions 4°CSeveral daysPrepare fresh for optimal results. Based on NECA stability.
Room TemperatureLimited stabilityNot recommended for prolonged storage.

Data for stock solution duration is extrapolated from stability data for NECA. It is strongly recommended to perform independent stability assessments for aqueous solutions used in experiments.

Preparation of this compound Solutions

For consistent results, follow these guidelines for solution preparation:

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO. For biological experiments, prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer.

  • Aqueous Buffers: When preparing aqueous dilutions, ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause physiological effects.

  • pH Considerations: The stability of adenosine analogs can be pH-dependent. It is advisable to use buffers within a physiological pH range (e.g., pH 7.2-7.4) unless experimental conditions require otherwise.

Experimental Protocol: Assessment of this compound Solution Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition using High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound

  • HPLC-grade solvent (e.g., DMSO, water, acetonitrile, methanol)

  • Appropriate buffer salts

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Storage vials

Method
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Stability Samples: Dilute the stock solution with the desired experimental buffer or solvent to the final target concentration. Aliquot the solution into multiple vials for analysis at different time points.

  • Storage: Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is known to be light-sensitive.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze one of the samples by HPLC to determine the initial concentration and purity.

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve a sample from storage and analyze it by HPLC.

  • HPLC Analysis:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used for adenosine analogs.

    • Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 260 nm for adenosine analogs).

    • Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a standard curve.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The solution is generally considered stable if the concentration remains above 90% of the initial value.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential routes of degradation for adenosine analogs include:

  • Hydrolysis: The glycosidic bond between the purine base and the ribose sugar can be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: The purine ring system can be prone to oxidation.

  • Reactions of the Alkyne Group: The terminal alkyne group may be susceptible to reactions, particularly with nucleophiles. It is advisable to avoid strongly basic conditions.

Visualizations

Signaling Pathway of this compound

This compound is an agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the A2A receptor primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological responses.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2A_Receptor A2A Receptor 2_Hexynyl_NECA->A2A_Receptor Binds G_Protein G-protein (Gs) A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1. A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps involved in a typical stability study for a this compound solution.

Stability_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution aliquot Aliquot into Vials prep_solution->aliquot storage Store at Desired Conditions aliquot->storage analysis_t0 HPLC Analysis (Time 0) aliquot->analysis_t0 Immediate Analysis analysis_tn HPLC Analysis (Time n) storage->analysis_tn At Intervals data_analysis Data Analysis and Comparison analysis_t0->data_analysis analysis_tn->data_analysis conclusion Determine Stability data_analysis->conclusion end End conclusion->end

Figure 2. Workflow for this compound Stability Testing.

Conclusion

Application of 2-Hexynyl-NECA in Cardiovascular Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexynyl-5'-N-ethylcarboxamidoadenosine (2-Hexynyl-NECA) is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor abundantly expressed in the cardiovascular system. Its activation plays a crucial role in mediating various physiological and pathophysiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of cardiac function. These properties make this compound a valuable pharmacological tool for investigating the roles of A2A adenosine receptors in cardiovascular health and disease. This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various cardiovascular research models.

Table 1: Receptor Binding Affinity and Potency of this compound

ParameterSpeciesTissueValueReference
Ki (A2A Receptor)RatBrain2.2 nM[1]
Ki (A2A Receptor)BovineBrain1.5 nM[1]
A2A vs A1 SelectivityRatBrain60-fold[1]
A2A vs A1 SelectivityBovineBrain160-fold[1]

Table 2: Functional Activity of this compound in Cardiovascular Preparations

AssaySpecies/PreparationParameterValueReference
VasodilationRat AortaEC50596 nM[2]
VasodilationBovine Coronary ArteryEC50569 nM[2]
VasodilationPorcine Coronary ArteryEC5023.3 nM[1]
Platelet Aggregation InhibitionRabbit PlateletsIC500.07 µM[1]
Blood Pressure ReductionSpontaneously Hypertensive Rats (in vivo)ED30 (i.p.)0.005 mg/kg[1]

Signaling Pathway

Activation of the A2A adenosine receptor by this compound primarily involves the Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the vasodilatory and anti-platelet effects of this compound.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2AR A2A Adenosine Receptor 2_Hexynyl_NECA->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP Vasodilator-Stimulated Phosphoprotein (VASP) PKA->VASP Phosphorylates CREB CREB PKA->CREB Phosphorylates Platelet_Inhibition Inhibition of Platelet Aggregation VASP->Platelet_Inhibition Leads to Vasodilation Vasodilation CREB->Vasodilation Contributes to

Figure 1: A2A Adenosine Receptor Signaling Pathway.

Experimental Protocols

Herein are detailed protocols for key cardiovascular experiments utilizing this compound.

Vasodilation Assay in Isolated Rat Aortic Rings

This protocol assesses the vasodilatory properties of this compound on isolated arterial segments.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut it into 3-4 mm rings.

  • Mount the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g. During this period, replace the K-H solution every 15-20 minutes.

  • Induce a stable contraction with phenylephrine (1 µM).

  • Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

Vasodilation_Workflow A Euthanize Rat and Excise Thoracic Aorta B Clean and Cut Aorta into 3-4 mm Rings A->B C Mount Rings in Organ Bath with K-H Solution B->C D Equilibrate under 2g Tension for 60-90 min C->D E Induce Contraction with Phenylephrine (1 µM) D->E F Add Cumulative Concentrations of this compound E->F G Record Relaxation Response F->G H Calculate % Relaxation G->H

Figure 2: Experimental Workflow for Vasodilation Assay.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model evaluates the anti-thrombotic effects of this compound in a live animal model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Doppler flow probe

  • Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)

  • Filter paper (1x2 mm)

  • This compound solution

  • Saline solution

Procedure:

  • Anesthetize the mouse and maintain anesthesia throughout the procedure.

  • Make a midline cervical incision to expose the left common carotid artery.

  • Carefully dissect the artery from the surrounding tissue.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle (e.g., intraperitoneally) at a pre-determined time before injury.

  • Saturate a small piece of filter paper with FeCl3 solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

  • Remove the filter paper and monitor the blood flow until complete occlusion occurs (cessation of flow).

  • Record the time to occlusion. An increased time to occlusion in the this compound treated group compared to the vehicle group indicates an anti-thrombotic effect.

Thrombosis_Workflow A Anesthetize Mouse B Expose and Dissect Left Common Carotid Artery A->B C Place Doppler Flow Probe B->C D Administer this compound or Vehicle C->D E Apply FeCl3-Saturated Filter Paper for 3 min D->E F Remove Filter Paper and Monitor Blood Flow E->F G Record Time to Complete Occlusion F->G

Figure 3: Workflow for Ferric Chloride-Induced Thrombosis Model.

Isolated Langendorff Perfused Rat Heart Model of Ischemia-Reperfusion Injury

This ex vivo model allows for the investigation of the direct cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Heparin

  • Krebs-Henseleit buffer

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

  • This compound solution

Procedure:

  • Anesthetize the rat and administer heparin.

  • Rapidly excise the heart and arrest it in ice-cold K-H buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure (e.g., 75 mmHg).

  • Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a 20-30 minute period.

  • Perfuse the heart with this compound or vehicle for a defined period before inducing ischemia.

  • Induce global ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).

  • Initiate reperfusion by restarting the flow of K-H buffer for a specified period (e.g., 60-120 minutes).

  • Continuously record cardiac function parameters (e.g., left ventricular developed pressure, heart rate, coronary flow).

  • At the end of reperfusion, the heart can be processed for infarct size measurement (e.g., TTC staining).

Langendorff_Workflow A Anesthetize Rat and Excise Heart B Mount Heart on Langendorff Apparatus and Initiate Perfusion A->B C Insert LV Balloon and Stabilize Heart B->C D Perfuse with this compound or Vehicle C->D E Induce Global Ischemia (Stop Perfusion) D->E F Initiate Reperfusion E->F G Continuously Record Cardiac Function F->G H Assess Infarct Size G->H

Figure 4: Workflow for Langendorff Ischemia-Reperfusion Model.

Conclusion

This compound is a powerful research tool for elucidating the role of A2A adenosine receptors in the cardiovascular system. The detailed protocols and summarized data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of vasodilation, thrombosis, and cardioprotection. Proper experimental design and adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of cardiovascular physiology and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Adenosine Receptor Agonist Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with adenosine receptor agonists, specifically focusing on the scenario where 2-Hexynyl-NECA does not produce the expected effect in cell-based assays.

FAQs: Quick Solutions

Q1: My this compound is not showing any effect on my cells. What is the most likely reason?

A1: The most probable reason is a misunderstanding of the compound's selectivity. This compound is a potent and selective A2A adenosine receptor agonist , not an A3 agonist. If your cells do not express the A2A receptor, or if you are measuring a downstream signaling pathway not coupled to A2A activation, you will not observe an effect.

Q2: I am expecting a decrease in cAMP levels, but I see no change after treating with this compound. Why?

A2: A2A adenosine receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase and lead to an increase in intracellular cAMP. If you are expecting a decrease, you are likely working under the incorrect assumption that this compound is an A3 agonist, as A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.

Q3: What is a good positive control for A3 adenosine receptor activation?

A3: A well-characterized and selective A3 adenosine receptor agonist is N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA ) or 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA ).[1][2][3] These compounds are widely used as positive controls in A3 receptor functional assays.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in DMSO. Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Q5: Could my cell line be the problem?

A5: Yes. The choice of cell line is critical. Common cell lines like HEK293 and CHO-K1 are often used for expressing recombinant adenosine receptors.[5][6][7][8] However, it's essential to verify the expression and functionality of the target receptor in your specific cell line. HEK293 cells are of human origin and are known for their high transfectability and ability to perform human-like post-translational modifications.[5][7][9] CHO cells are a robust and widely used platform for stable protein expression.[5][6][7]

Troubleshooting Guide: In-depth Problem Solving

This guide provides a systematic approach to troubleshooting when this compound or other adenosine agonists do not produce the expected cellular response.

Step 1: Verify Compound Identity and Receptor Selectivity

The first and most critical step is to confirm the pharmacological properties of your agonist.

Issue: No cellular response is observed with this compound in an assay designed to measure A3 receptor activation.

Troubleshooting Workflow:

start Start: No effect observed with this compound q1 Is the assay designed for A3 receptor signaling? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_compound Verify the identity and selectivity of this compound. a1_yes->check_compound assay_for_a2a Adapt the assay to measure A2A signaling (e.g., cAMP increase). a1_no->assay_for_a2a is_a2a Is this compound a selective A2A agonist? check_compound->is_a2a a2a_yes Yes is_a2a->a2a_yes a2a_no No is_a2a->a2a_no check_cell_a2a Do your cells express functional A2A receptors? a2a_yes->check_cell_a2a wrong_compound Potential compound misidentification or degradation. Obtain a new, verified batch. a2a_no->wrong_compound end_point Problem likely resolved. wrong_compound->end_point cell_a2a_yes Yes check_cell_a2a->cell_a2a_yes cell_a2a_no No check_cell_a2a->cell_a2a_no cell_a2a_yes->assay_for_a2a no_effect_expected No effect is expected. Use a cell line expressing A2A receptors. cell_a2a_no->no_effect_expected assay_for_a2a->end_point no_effect_expected->end_point

Troubleshooting compound selectivity.

Quantitative Data Summary: Adenosine Receptor Agonist Selectivity

CompoundTarget ReceptorKi (nM) - HumanEC50 (nM) - HumanReference
This compound A2A 1.5 - 2.2 (rat/bovine)23.3 (porcine)[10]
IB-MECAA31.1~32 (in a functional assay)[1][2]
Cl-IB-MECAA31.4-
NECANon-selectiveA3: 6.2, A1: 14, A2A: 20A2B: 2400[11]
Step 2: Evaluate Cell Line and Receptor Expression

If you are using the correct agonist for your target receptor but still observe no effect, the issue may lie with your cellular model.

Issue: A selective A3 agonist (e.g., IB-MECA) does not elicit a response.

Troubleshooting Questions:

  • Is the A3 receptor endogenously expressed in your cell line?

    • Many cell lines have low or undetectable levels of endogenous A3 receptors.

    • Solution: Verify receptor expression using RT-qPCR for mRNA levels or Western blot/flow cytometry for protein levels.

  • If using a transfected cell line, is the receptor expression level optimal?

    • Overexpression can sometimes lead to altered pharmacology or constitutive activity.

    • Solution: Use a stable cell line with characterized receptor expression levels. If transiently transfecting, optimize the amount of plasmid DNA used.

  • Are the cells healthy and in the correct growth phase?

    • Cell stress or over-confluency can alter receptor signaling.

    • Solution: Ensure cells are healthy, sub-confluent, and have been passaged a consistent number of times.

Step 3: Scrutinize Experimental Conditions and Protocols

Subtle variations in your experimental setup can significantly impact the outcome.

Issue: Inconsistent or no response in a functional assay (e.g., cAMP, calcium flux, β-arrestin recruitment).

Troubleshooting Checklist:

  • Reagent Integrity:

    • Are all buffers and media fresh and at the correct pH?

    • Is the agonist stock solution properly dissolved and has it undergone minimal freeze-thaw cycles? Adenosine analogs can be unstable in aqueous solutions over time.[12][13]

  • Assay-Specific Parameters:

    • cAMP Assay: Are you using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation? For Gi-coupled receptors like A3, are you stimulating adenylyl cyclase with forskolin to create a measurable window for inhibition?[14][15][16]

    • Calcium Flux Assay: Is your calcium indicator dye (e.g., Fluo-4 AM) loading correctly? Have you confirmed that your cells can respond to a positive control that mobilizes calcium through a different GPCR (e.g., carbachol for muscarinic receptors, if expressed)?

    • β-Arrestin Recruitment Assay: Is the fusion protein construct correct? Have you optimized the cell density and agonist incubation time?

  • Off-Target Effects at High Concentrations:

    • High concentrations of even selective agonists can sometimes activate other adenosine receptor subtypes. For example, high concentrations of A3 agonists have been reported to cause an increase in cAMP, possibly through activation of A2A or A2B receptors.[14][15][17]

    • Solution: Perform a full dose-response curve to determine the potency (EC50) of your agonist.

Detailed Experimental Protocols

A3 Adenosine Receptor-Mediated Inhibition of cAMP Production

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the A3 adenosine receptor.

Materials:

  • Cells expressing the A3 adenosine receptor (e.g., CHO-K1-hA3R)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • IB-MECA (positive control A3 agonist)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Workflow:

start Seed cells in a 96-well plate incubate1 Incubate overnight start->incubate1 wash Wash cells with assay buffer incubate1->wash pre_incubate Pre-incubate with IBMX wash->pre_incubate add_agonist Add A3 agonist (e.g., IB-MECA) pre_incubate->add_agonist add_forskolin Add forskolin to stimulate cAMP production add_agonist->add_forskolin incubate2 Incubate at 37°C add_forskolin->incubate2 lyse Lyse cells incubate2->lyse detect Detect cAMP levels using a kit lyse->detect analyze Analyze data and determine IC50 detect->analyze

cAMP inhibition assay workflow.

Procedure:

  • Seed cells at an optimized density in a 96-well plate and incubate overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with a PDE inhibitor like IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.

  • Add varying concentrations of the A3 agonist (and your test compound) and incubate for 15-30 minutes.

  • Add a concentration of forskolin that gives a submaximal stimulation of cAMP (e.g., 1-10 µM, to be optimized for your cell line).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Calculate the percent inhibition of the forskolin response and determine the IC50 value for the agonist.

A3 Adenosine Receptor-Mediated β-Arrestin Recruitment

This protocol outlines a general procedure for measuring β-arrestin recruitment to an activated A3 receptor using a commercially available assay system (e.g., PathHunter®).

Materials:

  • Cells co-expressing a tagged A3 receptor and a tagged β-arrestin

  • Assay buffer

  • IB-MECA (positive control)

  • β-arrestin detection reagents

Workflow:

start Seed cells in a white, clear-bottom 96-well plate incubate1 Incubate overnight start->incubate1 add_agonist Add A3 agonist (e.g., IB-MECA) incubate1->add_agonist incubate2 Incubate at 37°C for 60-90 minutes add_agonist->incubate2 add_reagents Add detection reagents incubate2->add_reagents incubate3 Incubate at room temperature add_reagents->incubate3 read Read luminescence incubate3->read analyze Analyze data and determine EC50 read->analyze

β-arrestin recruitment assay workflow.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Add varying concentrations of the A3 agonist.

  • Incubate at 37°C for a period optimized for your specific receptor-arrestin interaction (typically 60-90 minutes).

  • Add the detection reagents as per the manufacturer's protocol.

  • Incubate at room temperature in the dark for approximately 60 minutes.

  • Measure the luminescent signal.

  • Plot the dose-response curve and calculate the EC50 value.

Signaling Pathways and Expected Effects

Understanding the downstream consequences of A3 receptor activation is crucial for designing and interpreting your experiments.

A3 Adenosine Receptor Signaling

agonist A3 Agonist (e.g., IB-MECA) receptor A3 Adenosine Receptor agonist->receptor gi Gi/o receptor->gi gq Gq receptor->gq mapk MAPK Pathway (ERK1/2, p38) receptor->mapk ac Adenylyl Cyclase gi->ac plc Phospholipase C gq->plc camp cAMP ac->camp cellular_response Cellular Response (e.g., anti-inflammatory, anti-cancer effects) camp->cellular_response ip3 IP3 plc->ip3 dag DAG plc->dag ca2 [Ca2+]i ip3->ca2 pkc PKC dag->pkc ca2->cellular_response pkc->cellular_response mapk->cellular_response

A3 adenosine receptor signaling pathways.

Expected Cellular Effects of A3 Receptor Activation:

  • Inhibition of cAMP production: This is a hallmark of A3 receptor activation via Gi coupling.[14][15][17][18]

  • Increase in intracellular calcium: A3 receptors can couple to Gq proteins, leading to the activation of phospholipase C and subsequent release of calcium from intracellular stores.[19]

  • Modulation of MAPK pathways: Activation of ERK1/2 and p38 has been observed downstream of A3 receptor activation.

  • Anti-inflammatory effects: A3 agonists can inhibit the production of pro-inflammatory cytokines like TNF-α.[4]

  • Anti-cancer effects: In many cancer cell lines, A3 receptor activation can inhibit cell proliferation and induce apoptosis.[4]

References

troubleshooting 2-Hexynyl-NECA solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hexynyl-NECA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as HENECA) is a selective and high-affinity agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating the A2A receptor. This activation stimulates the associated Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is a lipophilic compound. Its solubility has been determined in dimethyl sulfoxide (DMSO).

Data Presentation: Solubility of this compound

SolventSolubilityReference
DMSO20 mg/mL[3]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 3.88 mg of this compound (Molecular Weight: 388.42 g/mol ) in 1 mL of DMSO. It is recommended to vortex the solution to ensure it is fully dissolved.

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

Directly dissolving this compound in aqueous solutions is not recommended due to its lipophilic nature, which can lead to poor solubility and precipitation. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or media for your experiment.

Q5: What is the recommended storage condition for this compound, both as a solid and in solution?

As a solid, this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. For aqueous solutions, it is best to prepare them fresh for each experiment to avoid potential degradation or precipitation.

Troubleshooting Guide

Issue 1: this compound is not dissolving in DMSO at the desired concentration.

  • Possible Cause: The concentration you are trying to achieve exceeds the known solubility limit of 20 mg/mL.

  • Troubleshooting Steps:

    • Check your calculations: Ensure that you have calculated the correct mass of this compound for your desired concentration and volume of DMSO.

    • Gently warm the solution: Briefly warming the solution to 37°C and vortexing can aid in dissolution. However, avoid prolonged heating to prevent potential degradation.

    • Sonication: Use a sonicator bath for a few minutes to help break up any clumps and enhance dissolution.

    • Prepare a less concentrated stock: If the above steps do not work, consider preparing a more dilute stock solution that is within the known solubility limit.

Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous media.

  • Possible Cause: The final concentration of DMSO in your aqueous solution is too low to maintain the solubility of the lipophilic this compound. This is a common issue with lipophilic compounds.

  • Troubleshooting Steps:

    • Maintain a sufficient final DMSO concentration: As a general rule, the final concentration of DMSO in your cell culture medium or aqueous buffer should be kept below 1% to minimize solvent-induced cytotoxicity. However, for some lipophilic compounds, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes help to prevent immediate precipitation.

    • Vortex during dilution: Add the DMSO stock to the aqueous medium while gently vortexing to ensure rapid and even dispersion.

    • Consider a lower final concentration of this compound: If precipitation persists, you may need to work with a lower final concentration of the compound in your assay.

Issue 3: I am not observing the expected biological effect in my cell-based assay.

  • Possible Cause 1: The compound has degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Use a fresh stock solution: Prepare a new stock solution from the solid compound.

    • Verify compound activity: If possible, test the activity of your this compound in a well-established positive control assay.

  • Possible Cause 2: The concentration of this compound reaching the cells is lower than intended due to precipitation or adsorption to plasticware.

  • Troubleshooting Steps:

    • Visually inspect for precipitates: Before adding the treatment to your cells, carefully inspect the diluted solution for any signs of precipitation.

    • Use low-binding plastics: If you suspect adsorption to your labware, consider using low-protein-binding microplates and pipette tips.

  • Possible Cause 3: The cells do not express a sufficient level of the adenosine A2A receptor.

  • Troubleshooting Steps:

    • Use a validated cell line: Employ a cell line known to endogenously express the A2A receptor (e.g., HEK-293 or CHO-K1 cells stably transfected with the human A2A receptor).

    • Confirm receptor expression: If possible, verify the expression of the A2A receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out 3.88 mg of this compound.

    • Add 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Prepare working solutions:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the well is consistent across all conditions and does not exceed 1% (v/v). Include a vehicle control with the same final DMSO concentration.

Protocol 2: Adenosine A2A Receptor-Mediated cAMP Assay

This protocol is adapted for a 96-well plate format using a commercially available cAMP assay kit.

  • Cell Seeding:

    • Seed HEK-293 cells stably expressing the human adenosine A2A receptor in a 96-well plate at a density of 50,000 cells/well.

    • Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, remove the culture medium.

    • Wash the cells once with 100 µL of pre-warmed serum-free medium or assay buffer.

    • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or rolipram) to each well to prevent cAMP degradation.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.

    • Add 50 µL of the 2x this compound solutions to the corresponding wells.

    • Include a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (e.g., 10 µM Forskolin, a direct activator of adenylyl cyclase).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., using a lysis buffer provided in the kit).

    • Determine the intracellular cAMP concentration using the detection reagents from the kit. This typically involves a competitive immunoassay format (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexynyl_NECA This compound A2AR Adenosine A2A Receptor (GPCR) Hexynyl_NECA->A2AR Binds & Activates Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Signaling pathway of this compound via the adenosine A2A receptor.

G start Start: this compound (Solid) dissolve Dissolve in 100% DMSO to make stock solution start->dissolve store Store stock at -20°C dissolve->store dilute Dilute stock in aqueous buffer/media store->dilute precipitate_check Precipitation? dilute->precipitate_check no_precipitate Use in experiment precipitate_check->no_precipitate No precipitate Troubleshoot precipitate_check->precipitate Yes end End no_precipitate->end precipitate->dilute Adjust protocol

Caption: Experimental workflow for preparing this compound solutions.

G issue Issue: Poor Solubility or Precipitation cause1 Concentration > Solubility Limit issue->cause1 cause2 Low Final DMSO % in Aqueous Media issue->cause2 solution1a Check Calculations cause1->solution1a solution1b Gently Warm / Sonicate cause1->solution1b solution1c Prepare Lower Concentration Stock cause1->solution1c solution2a Increase Final DMSO % (keep <1%) cause2->solution2a solution2b Perform Serial Dilutions cause2->solution2b solution2c Vortex During Dilution cause2->solution2c

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing 2-Hexynyl-NECA Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 2-Hexynyl-NECA for animal studies. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (HENECA) is a potent and selective agonist for the A2A adenosine receptor. Its primary mechanism of action involves binding to and activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to a variety of cellular responses.

Q2: What are the common therapeutic areas where this compound is studied in animals?

A2: Based on its mechanism of action, this compound is investigated in animal models for a range of conditions, including:

  • Cardiovascular diseases: Due to its vasodilatory and anti-platelet aggregation effects.

  • Inflammation: As A2A receptor activation has anti-inflammatory properties.

  • Neurodegenerative diseases: For its potential neuroprotective effects.

  • Thrombosis: Due to its ability to inhibit platelet aggregation.

Q3: What is a typical starting dose for this compound in rodent models?

A3: The optimal dose of this compound is highly dependent on the animal model, the route of administration, and the specific research question. However, based on published studies, a general starting point for intraperitoneal (i.p.) administration in rats for cardiovascular effects is in the range of 0.005 mg/kg. For anti-thrombotic effects in mice, doses of 2-4 mg/kg have been used, though the higher end of this range may cause hypotension. For anti-inflammatory studies in rats, doses around 5-10 mg/kg/day have been explored with other A2A agonists. It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental setup.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) at approximately 20 mg/mL. For in vivo studies, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS). Some studies have used a vehicle of 1% Tween 80 in water for oral administration of similar compounds. It is important to ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity. Always prepare fresh solutions for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dosage. - Poor bioavailability via the chosen route of administration. - Inappropriate vehicle leading to poor solubility or precipitation. - Degradation of the compound.- Perform a dose-response study with a wider range of concentrations. - Consider a different route of administration (e.g., intravenous for higher bioavailability). - Ensure the vehicle fully solubilizes this compound and the final solution is clear. - Prepare fresh solutions before each experiment and store the stock compound as recommended by the manufacturer.
Significant hypotension and/or excessive tachycardia observed - The dose is too high. This compound is a potent vasodilator.- Reduce the dose. A dose of 4 mg/kg (bolus) has been shown to cause significant hypotension in mice.[1] - Consider a continuous infusion instead of a bolus injection to maintain a more stable plasma concentration. - Monitor cardiovascular parameters closely during and after administration.
Inconsistent results between animals - Variability in drug administration (e.g., injection site for i.p. administration). - Differences in animal age, weight, or strain. - Stress-induced physiological changes in the animals.- Ensure consistent and accurate administration techniques. - Use animals of the same age, sex, and from the same supplier. - Acclimatize animals to the experimental procedures to minimize stress.
Precipitation of the compound upon dilution with aqueous buffer - The final concentration of DMSO is too low to maintain solubility. - The aqueous buffer is not at an optimal pH.- Increase the final DMSO concentration slightly, while remaining within a non-toxic range. - Try using a different co-solvent, such as ethanol, in combination with DMSO. - Adjust the pH of the aqueous buffer.

Data Presentation

Table 1: Reported In Vivo Dosages of this compound in Rodent Models

Animal Model Therapeutic Area Route of Administration Effective Dose Range Key Findings Reference
Spontaneously Hypertensive RatsCardiovascularIntraperitoneal (i.p.)ED30 = 0.005 mg/kgDose-dependent reduction in systolic blood pressure.[2]
MiceThrombosisIntravenous (i.v.) bolus2 - 4 mg/kg (in combination)Improved anti-thrombotic properties of other drugs. 4 mg/kg caused significant hypotension.[1][3]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Cardiovascular Studies in Rats

  • Preparation of Dosing Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 1 mg/mL).

    • On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration. The final DMSO concentration should not exceed 5%. For example, to achieve a 0.005 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the final concentration would be 0.005 mg/mL.

  • Animal Handling and Dosing:

    • Acclimatize spontaneously hypertensive rats for at least one week before the experiment.

    • Gently restrain the rat and administer the prepared this compound solution via intraperitoneal injection.

    • Administer a vehicle control (e.g., saline with the same final concentration of DMSO) to a separate group of animals.

  • Monitoring:

    • Monitor systolic blood pressure and heart rate at baseline and at various time points post-injection using a non-invasive tail-cuff method or telemetry.

Mandatory Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound A2AR A2A Adenosine Receptor This compound->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gs->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKC Protein Kinase C (PKC) PLC->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Leads to ERK ERK PKC->ERK Activates JNK JNK PKC->JNK Activates AKT AKT PKC->AKT Activates ERK->Cellular_Response JNK->Cellular_Response AKT->Cellular_Response

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare this compound Dosing Solution Administer Administer Compound (e.g., i.p., i.v.) Prep_Compound->Administer Prep_Animals Acclimatize Animals Prep_Animals->Administer Monitor Monitor Physiological Parameters Administer->Monitor Collect_Data Collect and Analyze Data Monitor->Collect_Data Dose_Response Determine Dose-Response Relationship Collect_Data->Dose_Response

Caption: General Experimental Workflow for In Vivo Studies.

References

Technical Support Center: Investigating Unexpected Off-Target Effects of 2-Hexynyl-NECA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hexynyl-NECA (HENECA). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and unexpected results during experimentation with this potent A2A adenosine receptor agonist. While this compound is known for its high selectivity for the A2A receptor, this guide provides troubleshooting advice and frequently asked questions to help you navigate your research and identify potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios that may arise when working with this compound, particularly when observing unexpected experimental outcomes.

Q1: My cells are showing a response to this compound, but the effect is not consistent with A2A receptor activation (e.g., I see a decrease in cAMP levels, or a response in a cell line that does not express A2A receptors). What could be the cause?

A1: While this compound is a highly selective A2A agonist, unexpected responses could be due to several factors:

  • Off-target effects: At higher concentrations, this compound might interact with other G-protein coupled receptors (GPCRs) or other protein targets. For instance, while less potent, it can bind to other adenosine receptor subtypes.

  • Functional Selectivity/Biased Agonism: The compound might be acting as a biased agonist, preferentially activating a non-canonical signaling pathway (e.g., β-arrestin-mediated signaling) over the expected Gs-cAMP pathway, even at the A2A receptor.

  • Cell line integrity: Ensure your cell line is what you believe it is and that the A2A receptor expression levels are confirmed. Contamination or misidentification of cell lines is a common source of unexpected results.

  • Experimental artifacts: Review your experimental protocol for potential errors in reagent concentration, incubation times, or measurement techniques.

Q2: I am observing a cytotoxic effect in my cell culture after treatment with this compound. Is this a known effect?

A2: Significant cytotoxicity is not a commonly reported on-target effect of A2A receptor agonism. If you observe cytotoxicity, consider the following:

  • High concentrations: Extremely high concentrations of any compound can lead to non-specific toxicity. Ensure you are working within a relevant concentration range based on its known potency.

  • Off-target kinase inhibition: Some small molecules can have off-target effects on essential cellular kinases, leading to toxicity. A broad-panel kinase screen could help investigate this possibility.

  • Metabolite toxicity: The compound may be metabolized by the cells into a toxic byproduct.

  • Purity of the compound: Ensure the purity of your this compound stock. Impurities could be responsible for the observed toxicity.

Q3: My in vivo results with this compound are not what I predicted from my in vitro data. What could explain this discrepancy?

A3: Discrepancies between in vitro and in vivo data are common in drug development and can be attributed to:

  • Pharmacokinetics and metabolism: The compound may be rapidly metabolized or have poor bioavailability in vivo, leading to lower than expected target engagement. Conversely, metabolites may have their own on- or off-target activities.

  • Receptor distribution and density: The expression levels and distribution of the A2A receptor and potential off-targets can vary significantly between different tissues and organs in a whole organism compared to a cultured cell line.

  • Physiological complexity: The in vivo environment is far more complex, with multiple interacting systems. The net effect of this compound may be a result of its action on various cell types and tissues, potentially masking or altering the expected response.

Q4: How can I experimentally confirm if the effects I'm seeing are on-target (A2A receptor-mediated) or off-target?

A4: To distinguish between on-target and off-target effects, you can perform the following experiments:

  • Use of a selective antagonist: Pre-treat your cells with a known selective A2A receptor antagonist (e.g., ZM241385) before adding this compound. If the observed effect is blocked by the antagonist, it is likely mediated by the A2A receptor.

  • Knockdown or knockout models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the A2A receptor in your cell model. If the effect of this compound is diminished or absent in these cells compared to control cells, it confirms on-target activity.

  • Receptor expression rescue: In a knockout/knockdown model, re-introducing the A2A receptor should rescue the effect of this compound if it is an on-target effect.

  • Counter-screening: Test this compound on a panel of cell lines expressing different GPCRs to identify potential off-target interactions.

Data Presentation: Quantitative Summary

The following tables summarize the known quantitative data for this compound's binding affinity and functional potency at adenosine receptors.

Table 1: Binding Affinities (Ki) of this compound at Adenosine Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)
A2ARat2.2
A2ABovine1.5
A1Rat~132
A1Bovine~240
A3HumanPotent Agonist (Specific Ki not consistently reported)
A2BHumanLow Affinity (Specific Ki not consistently reported)

Table 2: Functional Potency (EC50/IC50) of this compound

Assay TypeBiological SystemPotency (nM)
Vasodilation (EC50)Porcine Coronary Artery23.3
Antiplatelet Activity (IC50)Rabbit Platelets70
cAMP Stimulation (EC50)A2B expressing cells1,100

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in troubleshooting and further investigation.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-ZM241385 for A2A).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Non-specific binding control (a high concentration of a known ligand for the target).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

  • Add the different concentrations of this compound to the wells. For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the contents of the plate onto the filter plate using a cell harvester, and wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of this compound to stimulate cAMP production, a hallmark of Gs-coupled receptor activation.

Materials:

  • Cells expressing the A2A receptor (or other target receptor).

  • This compound stock solution.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period.

  • Prepare a serial dilution of this compound.

  • Add the diluted this compound to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Plot the cAMP response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This protocol assesses the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and a potential pathway for biased signaling.

Materials:

  • Cell line engineered to express the receptor of interest fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., using PathHunter® or Tango™ assay technologies).

  • This compound stock solution.

  • Assay buffer or cell culture medium.

  • Detection reagents specific to the assay technology.

  • Luminometer or appropriate plate reader.

Procedure:

  • Plate the engineered cells in a multi-well plate.

  • Prepare a serial dilution of this compound.

  • Add the diluted compound to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.

  • Add the detection reagents as per the manufacturer's protocol.

  • Incubate for the specified time to allow the signal to develop.

  • Measure the luminescence or fluorescence signal.

  • Analyze the data by plotting the signal against the log of the agonist concentration and fitting to a dose-response curve to determine the EC50 for β-arrestin recruitment.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Gs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 2_Hexynyl_NECA 2_Hexynyl_NECA A2A_R A2A Receptor 2_Hexynyl_NECA->A2A_R Binds G_Protein Gs Protein (αβγ) A2A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets

Caption: Canonical Gs-protein signaling pathway activated by this compound at the A2A adenosine receptor.

Beta_Arrestin_Recruitment cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist This compound GPCR A2A Receptor Agonist->GPCR Binds GRK GRK GPCR->GRK Recruits P P GRK->GPCR Phosphorylates Beta_Arrestin β-Arrestin P->Beta_Arrestin Recruits Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: β-Arrestin recruitment pathway following agonist binding to a GPCR.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Hypothesis Hypothesis: Unexpected cellular response On_Target_Assay On-Target Validation (Antagonist Blockade, Knockdown) Hypothesis->On_Target_Assay Off_Target_Screen Off-Target Screening (GPCR Panel, Kinase Panel) Hypothesis->Off_Target_Screen Functional_Assays Functional Assays (cAMP, β-Arrestin, etc.) On_Target_Assay->Functional_Assays Off_Target_Screen->Functional_Assays Data_Analysis Analyze dose-response curves (EC50, IC50, Ki) Functional_Assays->Data_Analysis Conclusion Conclusion: On-target vs. Off-target effect Data_Analysis->Conclusion

Caption: A logical workflow for investigating unexpected experimental results with this compound.

improving reproducibility of 2-Hexynyl-NECA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving 2-Hexynyl-NECA, a selective A2A adenosine receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as HENECA) is a potent and selective agonist for the A2A adenosine receptor (A2AAR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate A2AARs, which are coupled to the Gs alpha subunit of G proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.[1]

Q2: How should I prepare and store this compound stock solutions?

Q3: What are the expected Ki and EC50 values for this compound?

A3: The reported affinity (Ki) and potency (EC50) of this compound can vary depending on the experimental system (e.g., species, tissue, cell line) and assay conditions. Below is a summary of reported values:

ParameterReceptor/AssaySpeciesValue (nM)Reference
KiA2A Adenosine ReceptorRat Brain2.2[1]
KiA2A Adenosine ReceptorBovine Brain1.5[1]
Kihuman A2A Adenosine ReceptorRecombinant6.4[2]
EC50Vasodilation (Porcine Coronary Artery)Porcine23.3[1]
IC50Platelet AggregationRabbit70[1]

Troubleshooting Guides

Radioligand Binding Assays

Problem: High non-specific binding.

  • Possible Cause: The radioligand is binding to components other than the A2A receptor.

  • Solution:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd for the A2A receptor.

    • Choice of Blocking Agent: Include a high concentration of a non-labeled, structurally different A2A antagonist (e.g., ZM241385) or a non-selective agonist like NECA to define non-specific binding.

    • Washing Steps: Increase the number and volume of wash steps with ice-cold buffer to remove unbound radioligand more effectively.

    • Filter Pre-treatment: Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.

Problem: Low specific binding or poor signal-to-noise ratio.

  • Possible Cause: Insufficient receptor expression, inactive receptor, or suboptimal assay conditions.

  • Solution:

    • Verify Receptor Expression: Confirm the expression of functional A2A receptors in your cell or tissue preparation using a validated positive control.

    • Check Ligand Integrity: Ensure the radioligand has not degraded. Use fresh or properly stored aliquots.

    • Optimize Incubation Time and Temperature: Determine the time to reach binding equilibrium through kinetic experiments. Assays are typically performed at 25°C or room temperature.

    • Include Divalent Cations: The presence of MgCl2 (typically 5-10 mM) can be crucial for agonist binding to GPCRs.

Problem: Inconsistent Ki values between experiments.

  • Possible Cause: Variability in assay conditions or reagents.

  • Solution:

    • Consistent Reagent Preparation: Prepare and use reagents, including buffers and ligand dilutions, consistently across all experiments.

    • Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate and reproducible volumes.

    • Maintain Stable Temperature: Ensure consistent incubation temperatures, as temperature fluctuations can affect binding affinity.

    • Use a Reference Compound: Include a known A2A receptor ligand with a well-established Ki as an internal control in each experiment.

Adenylyl Cyclase (cAMP) Assays

Problem: No or low cAMP response to this compound.

  • Possible Cause: Low receptor expression, poor cell health, or issues with the cAMP assay kit.

  • Solution:

    • Cell Line Validation: Ensure your cell line expresses sufficient levels of functional A2A receptors coupled to adenylyl cyclase.

    • Positive Control: Use a direct adenylyl cyclase activator like forskolin to confirm that the downstream signaling pathway is intact.

    • Cell Viability: Check cell viability before and after the experiment. Only use healthy, actively dividing cells.

    • Phosphodiesterase (PDE) Inhibition: Include a PDE inhibitor, such as IBMX or rolipram, in your assay buffer to prevent the degradation of newly synthesized cAMP.

Problem: High basal cAMP levels.

  • Possible Cause: Constitutive receptor activity, serum components in the media, or other stimulating agents.

  • Solution:

    • Serum Starvation: Serum-starve the cells for a few hours before the experiment to reduce basal signaling.

    • Assay Buffer Composition: Ensure the assay buffer is free of any components that might stimulate adenylyl cyclase.

    • Cell Density: Optimize the cell seeding density, as overly confluent cells can sometimes exhibit higher basal activity.

Problem: High variability in EC50 values.

  • Possible Cause: Inconsistent cell passage number, variations in incubation times, or unstable compound dilutions.

  • Solution:

    • Consistent Cell Culture: Use cells within a narrow passage number range for all experiments.

    • Precise Incubation Times: Adhere strictly to the optimized incubation time for agonist stimulation.

    • Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock.

    • Stable Assay Environment: Ensure consistent temperature and CO2 levels during cell culture and the experiment.

Experimental Protocols

A2A Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the Ki of this compound.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the A2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]-CGS21680) at a concentration close to its Kd.

      • Increasing concentrations of unlabeled this compound.

      • For determining non-specific binding, use a high concentration of an unlabeled A2A antagonist (e.g., 10 µM ZM241385).

      • Add the cell membrane preparation (typically 20-50 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through GF/B or GF/C glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase (cAMP) Assay

This protocol provides a general framework for measuring this compound-stimulated cAMP production in whole cells.

  • Cell Culture and Seeding:

    • Culture cells expressing the A2A receptor in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

    • Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Forskolin).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

    • Perform the cAMP detection assay as per the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Visualizations

G cluster_0 This compound Signaling Pathway HENECA This compound A2AAR A2A Adenosine Receptor (GPCR) HENECA->A2AAR Binds to G_protein Gs Protein A2AAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: Signaling pathway of this compound via the A2A adenosine receptor.

G cluster_1 Radioligand Binding Assay Workflow prep 1. Membrane Preparation setup 2. Assay Setup (Radioligand, Competitor, Membranes) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Filtration & Washing incubate->filter detect 5. Scintillation Counting filter->detect analyze 6. Data Analysis (IC50 -> Ki) detect->analyze

Caption: Workflow for a radioligand binding assay.

G cluster_2 Troubleshooting Logic: Low cAMP Signal start Low/No cAMP Signal check_forskolin Test Forskolin Response start->check_forskolin forskolin_ok AC Pathway OK check_forskolin->forskolin_ok Positive forskolin_bad Issue with AC or downstream signaling check_forskolin->forskolin_bad Negative check_receptor Check A2A Receptor Expression/Function forskolin_ok->check_receptor receptor_ok Check this compound Integrity/Concentration check_receptor->receptor_ok OK receptor_bad Low/Non-functional Receptor check_receptor->receptor_bad Low/Absent check_pde Include PDE Inhibitor receptor_ok->check_pde pde_included Re-evaluate Experiment check_pde->pde_included Yes pde_not_included Add PDE Inhibitor and Repeat check_pde->pde_not_included No

Caption: Troubleshooting logic for low cAMP signal in response to this compound.

References

2-Hexynyl-NECA causing cell toxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hexynyl-NECA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in your experiments, with a specific focus on addressing observations of cell toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (HENECA) is a potent and selective agonist for the A2A adenosine receptor (A2AAR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to the A2AAR, which is coupled to a stimulatory G-protein (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular functions.

Q2: We are observing unexpected cell death in our cultures when using this compound at high concentrations. Is this a known phenomenon?

Q3: What is the potential signaling pathway leading to cell toxicity from high concentrations of this compound?

High concentrations of this compound can lead to sustained and excessive activation of the A2AAR. This can trigger a signaling cascade that culminates in apoptosis. A potential pathway involves the canonical Gs-cAMP-PKA activation, which can, under conditions of overstimulation, influence the expression and activity of pro- and anti-apoptotic proteins from the Bcl-2 family. This can lead to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, leading to the dismantling of the cell.[1][2]

Q4: Could the observed cytotoxicity be due to off-target effects of this compound?

Off-target effects are a possibility for any small molecule, particularly at high concentrations.[3] However, there is currently limited publicly available information on the specific off-target binding profile of this compound. If you suspect off-target effects, it is advisable to include experimental controls to investigate this possibility. This could involve using a cell line that does not express the A2AAR or using an A2AAR antagonist to see if the toxic effects are reversed.

Q5: What are the typical effective concentrations for this compound as an A2AAR agonist?

The effective concentration of this compound for A2AAR activation is typically in the nanomolar range. It is important to perform a dose-response curve in your specific cell system to determine the optimal concentration for your experimental goals, while avoiding concentrations that may induce toxicity.

Troubleshooting Guide: Addressing Cell Toxicity

If you are encountering cell toxicity in your experiments with this compound, follow these troubleshooting steps:

Step 1: Confirm the Identity and Purity of Your this compound Compound.

  • Action: Verify the source and batch number of your compound. If possible, confirm its identity and purity using analytical methods such as mass spectrometry or HPLC.

  • Rationale: Impurities or degradation of the compound could be responsible for the observed toxicity.

Step 2: Perform a Dose-Response Curve for Cytotoxicity.

  • Action: Culture your cells with a wide range of this compound concentrations to determine the precise concentration at which toxicity is observed (the cytotoxic IC50).

  • Rationale: This will help you establish a therapeutic window for your experiments and identify the threshold for toxicity in your specific cell model.

Step 3: Investigate the Mechanism of Cell Death.

  • Action: Use assays to determine if the cell death is due to apoptosis or necrosis.

    • Apoptosis: Look for markers like caspase activation (especially caspase-9 and caspase-3), DNA fragmentation (TUNEL assay), or changes in the expression of Bcl-2 family proteins.

    • Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium.

  • Rationale: Understanding the mechanism of cell death will provide insights into whether the toxicity is a programmed response (apoptosis) potentially linked to A2AAR overstimulation or a more general toxic effect (necrosis).

Step 4: Confirm On-Target vs. Off-Target Effects.

  • Action:

    • Use an A2AAR Antagonist: Co-treat your cells with a specific A2AAR antagonist (e.g., ZM-241385) and a high concentration of this compound.

    • Use a Control Cell Line: If available, use a cell line that does not express the A2AAR.

  • Rationale: If the antagonist rescues the cells from toxicity, it strongly suggests an on-target effect. Similarly, if the control cell line is resistant to the toxic effects, it points towards an A2AAR-mediated mechanism.

Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Note that a specific cytotoxic IC50 for this compound is not currently available in the literature and should be determined experimentally.

Compound/ParameterValueSpecies/SystemReference
This compound (HENECA)
A2AR Binding Affinity (Ki)1.5 - 2.2 nMRat/Bovine Brain[4]
Vasodilation (EC50)23.3 nMPorcine Coronary Artery[4]
Anti-platelet Aggregation (IC50)0.07 µMRabbit Platelets
NECA (Reference Agonist)
A2AR Activation (EC50)27.5 nMHiTSeeker ADORA2A Cell Line[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the cytotoxic IC50 value.

Protocol 2: Caspase-9 Activity Assay (Colorimetric)

This protocol is designed to measure the activity of caspase-9, an initiator caspase in the apoptotic pathway potentially activated by A2AAR overstimulation.

Materials:

  • Treated and untreated cell lysates

  • Caspase-9 Assay Kit (containing cell lysis buffer, 2X reaction buffer, DTT, and LEHD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in your cells by treating them with a high concentration of this compound for a specified time. Include an untreated control.

  • Harvest the cells and prepare cytosolic extracts using the cell lysis buffer provided in the kit, following the manufacturer's instructions.[6]

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50-200 µg of protein from each cell lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.

  • Prepare the reaction buffer by adding DTT to the 2X reaction buffer immediately before use.[6]

  • Add 50 µL of the 2X reaction buffer with DTT to each well.[6]

  • Add 5 µL of the LEHD-pNA substrate to each well.[6]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-9 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol allows for the detection of changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with and without a high concentration of this compound.

  • Determine the protein concentration of each lysate.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine changes in protein expression.

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2H_NECA This compound (High Concentration) A2AR A2A Receptor 2H_NECA->A2AR Binds and Overstimulates Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Bcl2_family Modulation of Bcl-2 Family Proteins PKA->Bcl2_family Phosphorylates Casp9 Caspase-9 Activation Bcl2_family->Casp9 Leads to Apoptosis Apoptosis Casp9->Apoptosis Initiates

Caption: Proposed signaling pathway for this compound-induced apoptosis at high concentrations.

Troubleshooting_Workflow cluster_mechanism Mechanism Investigation cluster_target Target Validation start Start: Unexpected Cell Toxicity step1 Step 1: Verify Compound Identity & Purity start->step1 step2 Step 2: Perform Cytotoxicity Dose-Response step1->step2 step3 Step 3: Investigate Mechanism of Cell Death step2->step3 apoptosis Apoptosis Assays (Caspase, TUNEL) step3->apoptosis necrosis Necrosis Assay (LDH) step3->necrosis step4 Step 4: Confirm On-Target vs. Off-Target Effects antagonist Use A2AAR Antagonist step4->antagonist control_cell Use A2AAR-negative Cell Line step4->control_cell end Resolution apoptosis->step4 necrosis->step4 antagonist->end control_cell->end

Caption: Troubleshooting workflow for addressing this compound-induced cell toxicity.

Experimental_Workflow cluster_assays Viability/Toxicity Assays start Cell Seeding (96-well plate) treatment Treatment with This compound (Dose-Response) start->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase Assay incubation->caspase analysis Data Analysis (IC50 Calculation) mtt->analysis ldh->analysis caspase->analysis

References

Technical Support Center: 2-Hexynyl-NECA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with 2-Hexynyl-NECA, a selective A2A adenosine receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as HENECA) is a potent and selective agonist for the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to the A2AR, which is typically coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

Q2: Which cell lines are suitable for a this compound experiment?

Cell lines endogenously expressing the A2A adenosine receptor or recombinant cell lines overexpressing the receptor are suitable. Commonly used cell lines for studying A2A receptor signaling include:

  • HEK293 (Human Embryonic Kidney) cells: These are frequently used for transient or stable transfection of the A2A receptor.[5]

  • CHO (Chinese Hamster Ovary) cells: Another common choice for stable expression of GPCRs, including the A2A receptor.[6][7]

  • PC12 cells: A rat pheochromocytoma cell line that has been used to study A2A receptor-mediated MAP kinase activation.[3]

  • SH-SY5Y cells: A human neuroblastoma cell line in which this compound has been shown to induce Aβ42 production.[2]

The choice of cell line will depend on the specific downstream signaling pathway being investigated.

Q3: How should I prepare a stock solution of this compound?

Troubleshooting Guide

This guide addresses common issues that may arise during your this compound experiments.

Problem 1: No or very low signal (e.g., no increase in cAMP) upon stimulation with this compound.

Possible Cause Troubleshooting Step
Compound Degradation Ensure the this compound is stored properly, protected from light and moisture. Prepare fresh stock solutions.
Incorrect Concentration Verify the calculations for your serial dilutions. Perform a full dose-response curve to ensure you are using an appropriate concentration range.
Low Receptor Expression Confirm the expression of functional A2A receptors in your cell line using a validated positive control agonist (e.g., NECA) or through techniques like radioligand binding or western blotting.
Cell Health Issues Ensure cells are healthy, viable, and not overgrown. Perform a cell viability assay (e.g., Trypan Blue exclusion) before starting the experiment.
Assay Component Failure Validate each component of your assay system. For a cAMP assay, check the activity of your adenylyl cyclase, the functionality of your detection reagents, and the calibration of your plate reader.
Presence of Endogenous Adenosine Endogenous adenosine can desensitize A2A receptors. Consider including adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine.

Problem 2: High background signal or inconsistent results.

Possible Cause Troubleshooting Step
Cell Clumping or Uneven Plating Ensure a single-cell suspension before plating and use proper pipetting techniques to achieve a uniform cell monolayer.
Reagent Contamination Use sterile techniques and fresh, high-quality reagents to avoid contamination.
Phosphodiesterase (PDE) Activity Intracellular PDEs degrade cAMP, which can lead to a reduced signal. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization and internalization.[3][6][9] Optimize the stimulation time; shorter incubation times (e.g., 15-30 minutes) are often sufficient for cAMP accumulation.
Assay Buffer Composition Ensure the assay buffer is at the correct pH and contains the necessary ions for optimal cell and enzyme function.

Problem 3: Unexpected or off-target effects.

Possible Cause Troubleshooting Step
Activation of other Adenosine Receptor Subtypes While this compound is selective for the A2A receptor, at high concentrations it may interact with other adenosine receptor subtypes.[1] Use a concentration range that is appropriate for A2A receptor activation and consider using selective antagonists for other subtypes to confirm the observed effect is A2A-mediated.
Activation of Alternative Signaling Pathways The A2A receptor can couple to signaling pathways other than the canonical Gs-cAMP pathway, such as the MAP kinase pathway.[3] If your readout is not cAMP, consider that other pathways may be activated.
Interaction with other Receptors The A2A receptor is known to form heteromers with other GPCRs, such as the dopamine D2 receptor, which can modulate its signaling.[10] Be aware of the expression of other GPCRs in your cell system that could potentially interact with the A2A receptor.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds for different adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of Adenosine Receptor Agonists

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)SpeciesReference
This compound 1322.2-Rat[1]
This compound 2401.5-Bovine[1]
NECA 14206.2Human[11]
(E)-2-HexenylNECA 2511.6-Rat[12]

Table 2: Functional Potency (EC50) of Adenosine Receptor Agonists

CompoundAssayEC50 (nM)Cell/TissueReference
This compound Vasodilation23.3Porcine Coronary Artery[1]
NECA cAMP Accumulation27.5HiTSeeker ADORA2A Cell Line[4]
NECA Vasodilation76.6Porcine Coronary Artery[1]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring cAMP accumulation in response to this compound stimulation in a cell-based assay.

Materials:

  • Cells expressing the A2A adenosine receptor (e.g., HEK293-A2AR)

  • Cell culture medium

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

  • This compound

  • NECA (positive control)

  • IBMX (PDE inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a microplate at a predetermined optimal density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare a stock solution of IBMX (e.g., 100 mM in DMSO) and dilute it in assay buffer to a working concentration (e.g., 500 µM).

  • Cell Stimulation:

    • Wash the cells once with assay buffer.

    • Add the IBMX-containing assay buffer to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the different concentrations of this compound or the positive control (NECA) to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit's protocol.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

    • Generate a dose-response curve by plotting the signal against the log of the this compound concentration.

    • Calculate the EC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of this compound at the A2A Adenosine Receptor

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2_Hexynyl_NECA This compound A2AR A2A Receptor 2_Hexynyl_NECA->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical signaling pathway of this compound via the A2A adenosine receptor.

Experimental Workflow for a cAMP Assay

cAMP_Assay_Workflow Start Start Seed_Cells Seed cells expressing A2A receptor in a microplate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare this compound dilutions, IBMX, and controls Incubate_Overnight->Prepare_Reagents Wash_Cells Wash cells with assay buffer Incubate_Overnight->Wash_Cells Add_Compound Add this compound or controls Prepare_Reagents->Add_Compound Add_IBMX Add IBMX-containing assay buffer Wash_Cells->Add_IBMX Incubate_IBMX Incubate Add_IBMX->Incubate_IBMX Incubate_IBMX->Add_Compound Incubate_Stimulation Incubate for stimulation Add_Compound->Incubate_Stimulation Lyse_Cells Lyse cells Incubate_Stimulation->Lyse_Cells Detect_cAMP Detect cAMP using assay kit Lyse_Cells->Detect_cAMP Read_Plate Read plate on a plate reader Detect_cAMP->Read_Plate Analyze_Data Analyze data and calculate EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a cell-based cAMP assay.

References

Technical Support Center: 2-Hexynyl-NECA Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in functional assays involving the A2A adenosine receptor agonist, 2-Hexynyl-NECA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high well-to-well variability in our this compound functional assay results. What are the common causes and solutions?

High variability in functional assays can stem from several factors, primarily related to cell culture and assay protocol inconsistencies. Here’s a troubleshooting guide:

  • Cell Culture Practices: Inconsistent cell handling is a major source of variability.[1]

    • Cell Passage Number: Cells can exhibit phenotypic drift after multiple passages, leading to altered responses.[1] It is crucial to use cells within a consistent and low passage number range for all experiments.

    • Cell Density: The density of cells in the stock flask and at the time of plating can affect their responsiveness.[1] Standardize the seeding density and ensure cells are in the exponential growth phase.[2]

    • Cryopreserved Cells: To enhance reproducibility, consider using a large, single batch of cryopreserved cells that have been pre-validated for their response to this compound.[1][3]

    • Contamination: Routine testing for mycoplasma and other microbial contaminants is essential, as they can significantly alter cellular physiology.[1][2]

  • Assay Protocol:

    • Reagent Preparation: Ensure all reagents, including this compound dilutions, are prepared fresh and accurately.

    • Pipetting Accuracy: Inaccurate or inconsistent pipetting can introduce significant errors. Calibrate pipettes regularly and use appropriate techniques. Automation can also help reduce pipetting errors.[4]

    • Incubation Times: Adhere strictly to the optimized incubation times for ligand stimulation and reagent additions.[5]

Q2: Our assay window (signal-to-background ratio) is too low. How can we improve it?

A low assay window can make it difficult to discern a true biological response. Here are some optimization strategies, particularly for cAMP assays which are common for the Gs-coupled A2A receptor:

  • Cell Density Optimization: The number of cells per well is a critical parameter. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window.[5] Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio.[5]

  • Forskolin Concentration (for Gi-coupled assays, but relevant for understanding cAMP modulation): While this compound activates the Gs pathway to increase cAMP, understanding how to modulate the baseline is key. In assays for Gi-coupled receptors, forskolin is used to stimulate adenylate cyclase and create a signal that can be inhibited.[6] Optimizing the forskolin concentration is crucial for achieving a maximal assay window.[6]

  • Phosphodiesterase (PDE) Inhibitors: cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX, in the assay buffer is recommended to allow for cAMP accumulation and a more robust signal.[7]

  • Stimulation Time: The duration of agonist stimulation can significantly impact the measured response. An optimal stimulation time should be determined by performing a time-course experiment to capture the peak signal.[5]

Q3: We are seeing inconsistent EC50 values for this compound across different experiments. Why is this happening?

Shifts in EC50 values are often due to a combination of the factors mentioned above. Key areas to investigate include:

  • Cell Health and Passage Number: As previously mentioned, cellular "drift" over passages can alter receptor expression levels and signaling efficiency, leading to changes in agonist potency.[1]

  • Reagent Stability: Ensure the stock solution of this compound is stored correctly and that working dilutions are made fresh for each experiment.

  • Assay Conditions: Variations in temperature, incubation times, and buffer composition can all influence the ligand-receptor interaction and subsequent signaling cascade.

  • Data Analysis: Ensure that the data points fall within the linear range of the detection method's standard curve.[8] Signals at the very top or bottom of the curve can be compressed, leading to inaccurate EC50 calculations.[8]

Quantitative Data Summary

For researchers optimizing their cAMP assays, the following table summarizes key parameters that require careful titration to minimize variability and achieve a robust assay window.

ParameterTypical Range for OptimizationRationalePotential Impact of Sub-optimal Conditions
Cell Density 2,000 - 8,000 cells/well (384-well plate)Affects the magnitude of the cAMP response.Too low: insufficient signal. Too high: decreased assay window.[5]
Stimulation Time 5 - 60 minutesThe kinetics of cAMP production can be transient.Missing the peak response, leading to underestimation of agonist efficacy.[5]
IBMX Concentration 0.1 - 1 mMPrevents cAMP degradation by phosphodiesterases.Underestimation of the true cAMP signal.[7]

Experimental Protocols

Protocol: this compound-Induced cAMP Accumulation Assay using HTRF

This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production in response to this compound, an agonist for the Gs-coupled A2A adenosine receptor.

Materials:

  • Cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation reagent (e.g., Trypsin-EDTA)

  • White, low-volume 384-well assay plates[9]

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine)

  • HTRF cAMP detection kit (e.g., from Revvity or Cisbio)[7][10]

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.[11]

    • Harvest cells using a gentle dissociation reagent.

    • Wash the cells with PBS and resuspend them in stimulation buffer (provided in the HTRF kit or a similar buffer containing a PDE inhibitor like IBMX).[11]

    • Perform a cell count and adjust the density to the pre-optimized concentration.

  • Agonist Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in stimulation buffer to create a concentration-response curve.

  • Assay Protocol:

    • Dispense the cell suspension into the wells of the 384-well plate.

    • Add the various concentrations of this compound to the appropriate wells. Include a vehicle control (buffer with no agonist).

    • Incubate the plate at room temperature or 37°C for the optimized stimulation time.

    • Following the incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.

    • Incubate for the recommended time (typically 60 minutes) at room temperature, protected from light.[9]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular A2A A2A Receptor Gs Gs Protein A2A->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates Hexynyl_NECA This compound Hexynyl_NECA->A2A Binds

Caption: this compound signaling pathway via the A2A receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture A2A-expressing cells Harvest Harvest & Resuspend Cells Culture->Harvest Dispense Dispense Cells into Plate Harvest->Dispense Dilute Prepare this compound dilutions Add_Agonist Add Agonist Dilute->Add_Agonist Dispense->Add_Agonist Incubate_Stim Incubate (Stimulation) Add_Agonist->Incubate_Stim Add_HTRF Add HTRF Reagents Incubate_Stim->Add_HTRF Incubate_Read Incubate (Detection) Add_HTRF->Incubate_Read Read Read Plate Incubate_Read->Read Analyze Calculate Ratio & Plot Curve Read->Analyze

Caption: Experimental workflow for a this compound HTRF assay.

G High_Var High Variability Observed? Check_Cells Review Cell Culture Practices High_Var->Check_Cells Yes Check_Protocol Review Assay Protocol High_Var->Check_Protocol Yes Passage Consistent Passage Number? Check_Cells->Passage Density Standardized Cell Density? Check_Cells->Density Pipetting Calibrated Pipettes? Check_Protocol->Pipetting Reagents Fresh Reagents? Check_Protocol->Reagents Solution_Passage Use low, consistent passage numbers or thaw new vial. Passage->Solution_Passage No Solution_Density Standardize seeding and plating densities. Density->Solution_Density No Solution_Pipetting Calibrate pipettes; consider automation. Pipetting->Solution_Pipetting No Solution_Reagents Prepare fresh dilutions for each experiment. Reagents->Solution_Reagents No

References

Validation & Comparative

A Comparative Guide to 2-Hexynyl-NECA and NECA for A2a Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used adenosine A2a receptor agonists: 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (2-Hexynyl-NECA) and 5'-N-Ethylcarboxamidoadenosine (NECA). The objective is to furnish researchers with the necessary data and experimental context to make informed decisions when selecting an agonist for their specific research needs. This comparison focuses on their binding affinity, functional potency, and selectivity for the A2a receptor, supported by experimental data and detailed protocols.

Introduction to A2a Receptor Agonism

The adenosine A2a receptor, a Gs protein-coupled receptor, plays a crucial role in various physiological processes, including vasodilation, inflammation, and neurotransmission.[1][2] Agonists of this receptor are valuable tools for investigating its function and hold therapeutic potential for conditions such as inflammatory diseases and ischemia.[3] NECA is a well-established, high-affinity, non-selective adenosine receptor agonist, while this compound is a derivative developed for increased selectivity towards the A2a receptor.[4][5]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and NECA for the A2a receptor, compiled from various studies.

Table 1: A2a Receptor Binding Affinity (Ki)

CompoundSpeciesReceptor SourceRadioligandKi (nM)Reference
This compound RatBrain-2.2[5]
BovineBrain-1.5[5]
HumanCHO Cells[3H]-SCH 58261> NECA[6]
Human--6.4[7][8]
NECA HumanA2a Receptor-20[4]
HumanCHO Cells[3H]-ZM-241385134[3][9]
RatStriatal Membranes[3H]NECA-[10]

Table 2: Functional Potency (EC50/IC50)

CompoundAssayTissue/Cell LineSpeciesPotency (nM)Reference
This compound Vasodilation (EC50)Porcine Coronary ArteryPorcine23.3[5]
Anti-platelet Aggregation (IC50)Rabbit PlateletsRabbit70[5]
cAMP Accumulation (EC50)Neutrophils-43[11]
NECA Vasodilation (EC50)Porcine Coronary ArteryPorcine76.6[5]
Anti-platelet Aggregation (IC50)Rabbit PlateletsRabbit200[5]
cAMP Flux (EC50)HiTSeeker ADORA2A Cell LineHuman27.5[12]
G-protein activation (cAMP assay) (pEC50)CHO cells expressing human A2a receptorHuman7.4 (40 nM)[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the A2a receptor signaling pathway and a typical experimental workflow for assessing agonist activity.

A2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or NECA A2aR A2a Receptor Agonist->A2aR Binds to Gs Gs Protein A2aR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A2a Receptor Signaling Pathway.

Experimental_Workflow start Start prep Prepare cell membranes expressing A2a receptor start->prep radioligand Radioligand Binding Assay prep->radioligand functional Functional Assay (cAMP Accumulation) prep->functional incubate_binding Incubate membranes with radioligand and competing agonist (this compound or NECA) radioligand->incubate_binding incubate_functional Incubate intact cells with agonist (this compound or NECA) functional->incubate_functional filter_binding Separate bound and free radioligand via filtration incubate_binding->filter_binding measure_binding Measure radioactivity to determine binding affinity (Ki) filter_binding->measure_binding analyze Analyze and Compare Data measure_binding->analyze lyse_cells Lyse cells and measure cAMP levels incubate_functional->lyse_cells measure_functional Determine agonist potency (EC50) lyse_cells->measure_functional measure_functional->analyze end End analyze->end

Caption: Experimental Workflow for Agonist Characterization.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the A2a receptor.

1. Materials:

  • Cell membranes expressing the A2a receptor (e.g., from transfected CHO or HEK293 cells, or rat striatum).[4][14]

  • Radioligand (e.g., [3H]-CGS21680 or [3H]-SCH 58261).[6][15]

  • Test compounds (this compound and NECA).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[4]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM NECA).[4]

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds (this compound and NECA).

  • In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding determinator.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a general method for measuring the functional potency (EC50) of an agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).[16]

1. Materials:

  • Intact cells expressing the A2a receptor (e.g., CHO or HEK293 cells).[12]

  • Test compounds (this compound and NECA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[12][16]

  • Plate reader compatible with the chosen assay kit.

2. Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a specified time.

  • Add serial dilutions of the test compounds (this compound and NECA) to the wells.

  • Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method and a plate reader.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.

Discussion and Conclusion

The compiled data indicates that This compound generally exhibits higher affinity and potency for the A2a receptor compared to NECA .[5][6] Specifically, binding studies show a lower Ki value for this compound, and functional assays demonstrate a lower EC50 in vasodilation and a lower IC50 in anti-platelet aggregation studies.[5] This suggests that the 2-hexynyl substitution on the purine ring enhances the interaction with the A2a receptor.

Furthermore, this compound displays greater selectivity for the A2a receptor over the A1 receptor compared to the non-selective agonist NECA.[5] This increased selectivity is a significant advantage in studies where specific targeting of the A2a receptor is crucial to avoid confounding effects from other adenosine receptor subtypes.

References

A Comparative Guide to 2-Hexynyl-NECA and Other A₂A Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of purinergic signaling, the A₂A adenosine receptor (A₂AR) stands out as a critical target for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. The development of potent and selective A₂AR agonists is paramount for elucidating its physiological roles and for therapeutic applications. This guide provides an objective comparison of 2-Hexynyl-NECA against other prominent A₂A adenosine receptor agonists, supported by experimental data and detailed protocols.

Comparative Analysis of Receptor Binding and Potency

The efficacy and utility of an A₂AR agonist are primarily determined by its binding affinity (Kᵢ) and functional potency (EC₅₀). This compound (HENECA) is a derivative of the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine), modified at the C2 position of the adenine core. This modification significantly enhances its selectivity for the A₂A receptor.[1] Below is a comparative summary of key quantitative data for this compound and other widely used A₂AR agonists, including the parent compound NECA, CGS-21680, and Regadenoson.

Adenosine Receptor Binding Affinities (Kᵢ, nM)

The following table summarizes the binding affinities of various agonists across the four human adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

CompoundA₁ Receptor (Kᵢ, nM)A₂A Receptor (Kᵢ, nM)A₂B Receptor (EC₅₀, µM)A₃ Receptor (Kᵢ, nM)Selectivity (A₁/A₂A)
This compound ~646.4[1]--10-fold
NECA 14[2][3]20[2][3]2.4[2][3]6.2[2][3]~0.7-fold
CGS-21680 29027>100>100~10.7-fold
Regadenoson >16,460[4][5]1,100 - 1,730[4]>30-fold vs A₂A>30-fold vs A₂A~13-fold[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. Selectivity is calculated as the ratio of Kᵢ at the A₁ receptor to the Kᵢ at the A₂A receptor.

Functional Potency (EC₅₀) in cAMP Assays

The A₂A receptor is a Gs protein-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). The EC₅₀ value represents the concentration of an agonist that produces 50% of the maximal response in a functional assay, such as cAMP accumulation.

CompoundFunctional Potency (EC₅₀, nM)Assay System
NECA 27.5[7]cAMP flux in HEK-293 cells
CGS-21680 1.48 - 180cAMP accumulation in various cell types
Regadenoson 6.4[5]Coronary vasodilation (functional outcome)

A₂A Adenosine Receptor Signaling Pathway

Activation of the A₂A adenosine receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to a stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[8][9] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP Responsive Element-Binding protein (CREB), leading to the modulation of gene transcription and cellular responses.[8][10]

A2a_Signaling_Pathway Agonist A₂A Agonist (e.g., this compound) A2aR A₂A Adenosine Receptor (GPCR) Agonist->A2aR Binds Gs Gs Protein A2aR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation & Gene Transcription PKA->CREB Phosphorylates

A₂A adenosine receptor signaling cascade.

Experimental Protocols

Detailed and reproducible experimental design is crucial for the accurate assessment of agonist properties. Below are standardized protocols for key assays used to characterize A₂A receptor agonists.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human A₂A adenosine receptor (e.g., HEK-293 or CHO cells).[11]

  • Radioligand: [³H]CGS-21680 or another suitable A₂A-selective radioligand.[11][12]

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled agonist like NECA (10 µM).[12]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[12]

  • Glass fiber filters and a cell harvester for filtration.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.[11]

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer with the desired concentration of the test compound.

    • 50 µL of the radioligand (e.g., [³H]CGS-21680 at a final concentration of 5-10 nM).[11][12]

    • 100 µL of the diluted membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation, based on the IC₅₀ value obtained from the competition curve.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (A₂AR) - Radioligand ([³H]CGS-21680) - Test Compound (e.g., this compound) start->prep incubate Incubate Membranes, Radioligand, and varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration over Glass Fiber Filters) incubate->separate wash Wash Filters with Ice-Cold Buffer to Remove Unbound Radioligand separate->wash count Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: Generate Competition Curve Calculate IC₅₀ and Kᵢ values count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC₅₀).

Materials:

  • HEK-293 cells stably expressing the human A₂A adenosine receptor.[14]

  • Assay Medium: MEM with 2% charcoal-stripped serum.[14]

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA.[13]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.[13]

  • Test compound (e.g., this compound) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based).[7][15]

Procedure:

  • Cell Plating: Plate the A₂AR-expressing HEK-293 cells in a 96-well or 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]

  • Assay Preparation: The next day, remove the culture medium. Wash the cells gently with PBS.

  • Pre-incubation: Add stimulation buffer containing a PDE inhibitor to each well and incubate for 20-30 minutes at room temperature.

  • Agonist Stimulation: Add varying concentrations of the test agonist to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.[13]

  • Cell Lysis and Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound demonstrates high affinity and improved selectivity for the A₂A adenosine receptor compared to its parent compound, NECA.[1] While CGS-21680 also offers good selectivity, this compound's profile makes it a valuable tool for specifically probing A₂A receptor function. In contrast, Regadenoson is a lower-affinity agonist designed for specific clinical applications like cardiac stress testing, where rapid onset and short duration of action are desirable.[4][16] The choice of agonist will ultimately depend on the specific research question, whether it requires high potency, high selectivity, or a particular pharmacokinetic profile. The provided data and protocols offer a foundation for making informed decisions in the selection and characterization of A₂A adenosine receptor agonists.

References

Cross-Validation of 2-Hexynyl-NECA Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of 2-Hexynyl-NECA, a potent and selective A2A adenosine receptor agonist, in wild-type versus genetically modified animal models lacking specific adenosine receptors. While direct experimental studies of this compound in adenosine receptor knockout models are not extensively documented in publicly available literature, this guide synthesizes information from studies on this compound in wild-type animals and the established phenotypes of adenosine receptor knockout mice to provide a predictive cross-validation. This information is crucial for designing experiments, interpreting data, and advancing the development of A2A receptor-targeted therapeutics.

Introduction to this compound and Adenosine Receptors

This compound (2-hexynyl-5'-N-ethylcarboxamidoadenosine) is a synthetic analog of adenosine that exhibits high selectivity and potency as an agonist for the A2A adenosine receptor.[1] Adenosine receptors, a class of G protein-coupled receptors, are categorized into four subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and play critical roles in various physiological processes, including cardiovascular function, neurotransmission, inflammation, and immunity.

Genetic knockout models, where the gene for a specific adenosine receptor subtype is inactivated, are invaluable tools for dissecting the precise role of each receptor in mediating the effects of adenosine and its analogs. By comparing the effects of this compound in wild-type animals with those in knockout models, researchers can confirm its mechanism of action and elucidate the specific contributions of the A2A receptor to its pharmacological profile.

Comparative Data on the Effects of this compound

The following tables summarize the known effects of this compound in wild-type animals and the predicted effects in various adenosine receptor knockout models based on its A2A receptor selectivity and the known phenotypes of the knockout mice.

Table 1: Cardiovascular Effects

ParameterWild-Type (WT) MiceA1 Receptor Knockout (A1KO) Mice (Predicted)A2A Receptor Knockout (A2AKO) Mice (Predicted)A3 Receptor Knockout (A3KO) Mice (Predicted)
Blood Pressure Dose-dependent reduction in systolic blood pressure.[1]Minimal to no change, as the primary hypotensive effects of A2A agonists are mediated through A2A receptors.Abolished or significantly attenuated hypotensive effect, as the primary target receptor is absent.Minimal to no change in the primary hypotensive response.
Heart Rate Minimal reflex tachycardia.[1]Unchanged from wild-type, as this compound has minimal direct chronotropic effects.Reflex tachycardia in response to hypotension would be absent if the hypotensive effect is abolished.Unchanged from wild-type.
Coronary Vasodilation Potent vasodilation.[1]Unchanged from wild-type, as coronary vasodilation is predominantly mediated by A2A receptors.Abolished or significantly attenuated coronary vasodilation.Studies with other agonists suggest A3 receptor deletion might slightly augment A2A-mediated vasodilation.[2]

Table 2: Neurological & Behavioral Effects

ParameterWild-Type (WT) MiceA1 Receptor Knockout (A1KO) Mice (Predicted)A2A Receptor Knockout (A2AKO) Mice (Predicted)A3 Receptor Knockout (A3KO) Mice (Predicted)
Locomotor Activity Expected to decrease locomotor activity (sedative effect).The sedative effect may be altered due to the complex interplay between A1 and A2A receptors in motor control.Abolished sedative effect. A2AKO mice often exhibit hyperactivity.Minimal to no change in the primary sedative response.
Anxiety Expected to have anxiolytic effects.Potential for altered anxiolytic response.Abolished anxiolytic effect. A2AKO mice can display an anxious phenotype.Minimal to no change in the primary anxiolytic response.
Neuroprotection (e.g., in ischemia) Expected to be neuroprotective.The overall neuroprotective effect might be modulated.Abolished or significantly attenuated neuroprotective effect in models where A2A agonism is protective.The overall neuroprotective effect might be modulated.

Table 3: Anti-platelet and Inflammatory Effects

ParameterWild-Type (WT) MiceA1 Receptor Knockout (A1KO) Mice (Predicted)A2A Receptor Knockout (A2AKO) Mice (Predicted)A3 Receptor Knockout (A3KO) Mice (Predicted)
Platelet Aggregation Potent inhibition of platelet aggregation.[1][3]Unchanged from wild-type.Abolished or significantly attenuated anti-platelet effect.Unchanged from wild-type.
Inflammatory Response Expected to have anti-inflammatory effects.The overall anti-inflammatory effect may be altered.Abolished or significantly attenuated anti-inflammatory effect. A2AKO mice can exhibit exaggerated inflammatory responses.The overall anti-inflammatory effect may be altered.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and adenosine receptor knockout models.

Generation of Adenosine Receptor Knockout Mice

Traditional Method (Homologous Recombination in Embryonic Stem Cells):

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the target adenosine receptor gene (e.g., Adora1, Adora2a, Adora3) with a selectable marker, such as a neomycin resistance cassette.[4]

  • ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. ES cells that have undergone homologous recombination are selected for using the appropriate antibiotic.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred into pseudopregnant female mice.

  • Generation of Chimeric and Knockout Lines: Chimeric offspring are identified and bred to establish germline transmission of the null allele. Heterozygous mice are then interbred to produce homozygous knockout animals.[4]

CRISPR-Cas9 Method:

  • Guide RNA (gRNA) Design: gRNAs are designed to target a specific exon of the adenosine receptor gene.

  • Zygote Microinjection: Cas9 mRNA and the gRNA are microinjected into the cytoplasm or pronucleus of fertilized mouse eggs.

  • Embryo Transfer: The microinjected zygotes are transferred into pseudopregnant female mice.

  • Screening for Mutations: Offspring are screened for the presence of mutations (insertions/deletions) at the target site that result in a frameshift and a premature stop codon, leading to a functional knockout.

In Vivo Cardiovascular Assessment
  • Animal Preparation: Wild-type and knockout mice are anesthetized. For blood pressure measurements, a catheter is inserted into the carotid or femoral artery.[5]

  • Drug Administration: this compound is administered intravenously or intraperitoneally at various doses.

  • Data Acquisition: Blood pressure and heart rate are continuously recorded using a pressure transducer and data acquisition system.

  • Coronary Flow Measurement (Langendorff preparation):

    • Hearts are excised and mounted on a Langendorff apparatus.

    • The hearts are perfused with a physiological salt solution at a constant pressure.

    • This compound is added to the perfusate.

    • Coronary flow is measured by collecting the coronary effluent.[6]

Behavioral Assays
  • Open Field Test (Locomotor Activity and Anxiety):

    • Mice are placed in the center of a square arena.

    • Movement, including distance traveled, time spent in the center versus the periphery, and rearing frequency, is recorded and analyzed using an automated tracking system.

  • Elevated Plus Maze (Anxiety):

    • The maze consists of two open and two closed arms elevated from the floor.

    • Mice are placed in the center of the maze, and the time spent in and the number of entries into the open and closed arms are recorded.

Visualizations

Signaling Pathway of this compound via the A2A Adenosine Receptor

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) PKA->Response Phosphorylates targets leading to

Caption: A2A adenosine receptor signaling pathway activated by this compound.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_models Animal Models cluster_assessment Phenotypic Assessment WT Wild-Type Mice Treatment Administer this compound (or vehicle control) WT->Treatment A1KO A1KO Mice A1KO->Treatment A2AKO A2AKO Mice A2AKO->Treatment A3KO A3KO Mice A3KO->Treatment Cardio Cardiovascular (Blood Pressure, Heart Rate) Treatment->Cardio Neuro Neurological/Behavioral (Locomotion, Anxiety) Treatment->Neuro Inflam Inflammatory/Hematological (Platelet Aggregation, Cytokine levels) Treatment->Inflam Analysis Data Analysis and Comparison Cardio->Analysis Neuro->Analysis Inflam->Analysis Conclusion Conclusion on A2A Receptor-Mediated Effects Analysis->Conclusion

Caption: Experimental workflow for cross-validating this compound effects.

Conclusion and Future Directions

Direct experimental validation of the effects of this compound in A2A, as well as other adenosine receptor knockout models, is a critical next step. Such studies would not only solidify our understanding of this potent A2A agonist but also provide a more robust foundation for its potential therapeutic applications in cardiovascular diseases, inflammatory disorders, and neurological conditions. Researchers are encouraged to perform these direct comparative studies to fill the current gap in the literature.

References

A Comparative Analysis of 2-Hexynyl-NECA and Endogenous Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic adenosine analog, 2-Hexynyl-NECA, and the endogenous purine nucleoside, adenosine. The following sections will objectively evaluate their performance as adenosine receptor agonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Chemical Structure and Receptor Binding Affinity

Endogenous adenosine is a ubiquitous nucleoside that plays a crucial role in various physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] this compound is a synthetic derivative of adenosine, specifically a 2-alkynyl derivative of N-ethylcarboxamidoadenosine (NECA), designed to exhibit enhanced affinity and selectivity for the A₂A adenosine receptor subtype.[2][3]

The binding affinities (Ki) of both compounds for the different human adenosine receptor subtypes are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₂B Receptor Ki (nM)A₃ Receptor Ki (nM)
Endogenous Adenosine ~310[4]~700[4]~24000[4]~290[4]
This compound 1322.2 (rat), 1.5 (bovine)[2]Data not readily availablePotent agonist

Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative summary.

Functional Potency and Downstream Signaling

The functional potency of an agonist is determined by its ability to elicit a biological response upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Adenosine receptor activation triggers distinct downstream signaling cascades. A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] Conversely, A₂A and A₂B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP.[5][7]

The functional potencies of endogenous adenosine and this compound are compared in the following table:

CompoundA₁ Receptor EC₅₀ (nM)A₂A Receptor EC₅₀ (nM)A₂B Receptor EC₅₀ (nM)A₃ Receptor IC₅₀ (nM)
Endogenous Adenosine 310 (inhibition of forskolin-stimulated cAMP)[4]700 (cAMP formation)[4]24000 (cAMP formation)[4]290 (inhibition of forskolin-stimulated cAMP)[4]
This compound No negative chronotropic activity up to µM concentrations[2]23.3 (vasodilation)[2]Data not readily availableData not readily available

Note: The IC₅₀ value for the A₃ receptor reflects its inhibitory effect on cAMP production.

Signaling Pathways

The differential coupling of adenosine receptor subtypes to G proteins initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways activated by A₁/A₃ and A₂A/A₂B receptors.

Adenosine_Signaling_Gi cluster_receptor A₁/A₃ Receptor Activation cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects Adenosine Adenosine or This compound Receptor A₁/A₃ Receptor Adenosine->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., decreased heart rate, neuroprotection) PKA->Cellular_Response

A₁/A₃ Receptor Signaling Pathway

Adenosine_Signaling_Gs cluster_receptor A₂A/A₂B Receptor Activation cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects Adenosine Adenosine or This compound Receptor A₂A/A₂B Receptor Adenosine->Receptor G_protein Gs Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Activation cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., vasodilation, anti-inflammatory effects) PKA->Cellular_Response

A₂A/A₂B Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound and endogenous adenosine relies on standardized in vitro assays. Below are the detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay A Prepare cell membranes expressing the target adenosine receptor subtype. B Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]CGS21680 for A₂A). A->B C Add increasing concentrations of the unlabeled test compound (this compound or adenosine). B->C D Allow the binding reaction to reach equilibrium. C->D E Separate bound from unbound radioligand by rapid filtration. D->E F Quantify the amount of bound radioligand using liquid scintillation counting. E->F G Plot the displacement curve and calculate the IC₅₀ value. F->G H Convert IC₅₀ to Ki using the Cheng-Prusoff equation. G->H

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype are prepared from cultured cells (e.g., CHO or HEK293).[8]

  • Incubation: In a multi-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]CGS21680 for A₂A receptors) and varying concentrations of the unlabeled competitor ligand (this compound or adenosine).[9] The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.[9]

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP.

cAMP_Assay A Seed cells expressing the target adenosine receptor subtype in a multi-well plate. B Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. A->B C For Gi-coupled receptors (A₁/A₃), stimulate cells with forskolin to induce a basal level of cAMP. B->C For A₁/A₃ Assays D Add increasing concentrations of the test agonist (this compound or adenosine). B->D C->D E Incubate for a specific time to allow for cAMP accumulation. D->E F Lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, ELISA). E->F G Plot the cAMP concentration versus agonist concentration to determine EC₅₀ or IC₅₀. F->G

cAMP Accumulation Assay Workflow

Detailed Protocol:

  • Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured in appropriate media and seeded into multi-well plates.[4]

  • Pre-treatment: Cells are typically pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the signal.[10]

  • Stimulation:

    • For Gs-coupled receptors (A₂A, A₂B) , cells are treated with increasing concentrations of the agonist (this compound or adenosine).

    • For Gi-coupled receptors (A₁, A₃) , cells are first stimulated with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP. Then, increasing concentrations of the agonist are added to assess the inhibition of this forskolin-stimulated cAMP production.[4]

  • Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[11]

  • Data Analysis: The measured cAMP levels are plotted against the agonist concentration. For Gs-coupled receptors, an EC₅₀ value is determined from the dose-response curve. For Gi-coupled receptors, an IC₅₀ value is determined, representing the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production.

Conclusion

References

2-Hexynyl-NECA: A Comparative Review of its Efficacy as a Selective A₂A Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the efficacy of 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (2-Hexynyl-NECA), a potent and selective A₂A adenosine receptor agonist. Its performance is objectively compared with other key adenosine receptor agonists, supported by experimental data from various in vitro and in vivo models.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and other adenosine agonists in key experimental models.

Table 1: Receptor Binding Affinity (Ki, nmol/L)

CompoundA₂A Receptor (Rat Brain)A₂A Receptor (Bovine Brain)A₁ Receptor (Rat Brain)A₁ Receptor (Bovine Brain)A₂A vs A₁ Selectivity (Rat)A₂A vs A₁ Selectivity (Bovine)
This compound 2.2[1]1.5[1]132[1]240[1]60-fold[1]160-fold[1]
NECA----Non-selective[1]Non-selective[1]
CPEC------

Table 2: Functional Efficacy in Cardiovascular Models

CompoundVasodilation in Porcine Coronary Artery (EC₅₀, nmol/L)Hypotensive Effect in Spontaneously Hypertensive Rats (ED₃₀, mg/kg, i.p.)
This compound 23.3[1]0.005[1]
NECA76.6[1]-
CPEC58.7[1]-

Table 3: Antiplatelet Aggregatory Activity

CompoundInhibition of Platelet Aggregation in Rabbit Platelets (IC₅₀, µmol/L)
This compound 0.07[1]
NECA0.2[1]
CPEC2.16[1]

Signaling Pathway of this compound at the A₂A Adenosine Receptor

Activation of the A₂A adenosine receptor by this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the observed physiological effects such as vasodilation and inhibition of platelet aggregation.[2][3][4][5][6]

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2H_NECA This compound A2AR A₂A Receptor 2H_NECA->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Phosphorylation->Response Leads to

Caption: A₂A Adenosine Receptor Signaling Pathway.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this review.

A₂A Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and other compounds to the A₂A adenosine receptor.

Methodology:

  • Membrane Preparation: Brain tissues (e.g., rat or bovine striatum) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane suspension is incubated with a radiolabeled ligand specific for the A₂A receptor (e.g., [³H]-CGS 21680 or [³H]-NECA in the presence of an A₁ receptor antagonist to block A₁ binding) and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Vasodilation in Porcine Coronary Artery

Objective: To assess the vasodilatory potency (EC₅₀) of this compound.

Methodology:

  • Tissue Preparation: Porcine hearts are obtained, and the coronary arteries are dissected and cut into rings.

  • Organ Bath Setup: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The tension of the rings is recorded isometrically.

  • Contraction and Treatment: The arterial rings are pre-contracted with a vasoconstrictor (e.g., prostaglandin F₂α). Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.

Antiplatelet Aggregatory Activity in Rabbit Platelets

Objective: To determine the inhibitory effect (IC₅₀) of this compound on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from rabbits into a solution containing an anticoagulant. The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established. A platelet-aggregating agent (e.g., ADP or collagen) is added to induce aggregation, which is measured as an increase in light transmission.

  • Inhibition Assay: In separate experiments, the PRP is pre-incubated with various concentrations of the test compound (e.g., this compound) before the addition of the aggregating agent.

  • Data Analysis: The percentage inhibition of aggregation at each concentration of the test compound is calculated. The IC₅₀ value, the concentration that causes 50% inhibition of aggregation, is then determined.

Hypotensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the in vivo hypotensive efficacy (ED₃₀) of this compound.

Methodology:

  • Animal Model: Adult spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.

  • Blood Pressure Measurement: The systolic blood pressure of the rats is measured using a non-invasive tail-cuff method before and at various time points after drug administration.

  • Drug Administration: The test compound (e.g., this compound) is administered to the rats, typically via intraperitoneal (i.p.) injection, at different doses.

  • Data Analysis: The dose-dependent reduction in systolic blood pressure is recorded. The ED₃₀ value, the dose of the compound that produces a 30% reduction in systolic blood pressure, is calculated.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel A₂A adenosine receptor agonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development receptor_binding Receptor Binding Assays (Ki determination) functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays tissue_assays Isolated Tissue Assays (e.g., Vasodilation, EC₅₀) functional_assays->tissue_assays platelet_assays Platelet Aggregation Assays (IC₅₀ determination) tissue_assays->platelet_assays animal_models Animal Models of Disease (e.g., SHR for hypertension) platelet_assays->animal_models Promising candidates move to in vivo testing pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd efficacy_studies Efficacy Studies (e.g., Blood Pressure Reduction, ED₃₀) pk_pd->efficacy_studies toxicity Toxicity & Safety Assessment efficacy_studies->toxicity lead_optimization Lead Optimization toxicity->lead_optimization candidate_selection Candidate Selection lead_optimization->candidate_selection

Caption: Drug Discovery Workflow for A₂A Agonists.

References

A Comparative Guide to the Binding Kinetics of 2-Hexynyl-NECA and Other Adenosine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding kinetics of 2-Hexynyl-NECA (HENECA), a selective A₂A adenosine receptor agonist, with other key adenosine receptor ligands. The information presented is intended to assist researchers in evaluating the binding characteristics of this compound for its potential applications in drug discovery and development.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound and other selected adenosine receptor ligands for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA₁ Ki (nM)A₂A Ki (nM)A₂B Ki (nM)A₃ Ki (nM)Primary Selectivity
This compound (HENECA) >10001.5 - 2.2[1]No dataNo dataA₂A Agonist
NECA (Non-selective agonist)14[1][2]20[1][2]2400 (EC₅₀)[1][2]6.2[1][2]Non-selective Agonist
CGS-21680 (A₂A selective agonist)290276788800A₂A Agonist
ZM241385 (A₂A selective antagonist)2551.450>10000A₂A Antagonist[3]

Adenosine Receptor Signaling Pathway

The binding of an agonist, such as this compound, to the A₂A adenosine receptor initiates a signal transduction cascade. This pathway primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.

Adenosine_Signaling Adenosine A₂A Receptor Signaling Pathway Agonist This compound (Agonist) A2AR Adenosine A₂A Receptor Agonist->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasodilation, anti-inflammation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Agonist binding to the A₂A receptor activates a Gs protein, leading to cAMP production and downstream cellular effects.

Experimental Protocols

The binding kinetics of adenosine receptor ligands are typically determined using radioligand binding assays. Below are detailed methodologies for competition and kinetic binding assays.

Radioligand Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A₂A).

  • Radiolabeled ligand (e.g., [³H]-CGS-21680 for A₂A receptors).

  • Unlabeled competitor ligand (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor ligand (this compound).

  • In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled competitor.

  • For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinetic Radioligand Binding Assay (Association and Dissociation)

This assay measures the on-rate (kon) and off-rate (koff) of a ligand's interaction with the receptor.

Association (kon) Assay:

  • Prepare cell membranes and radiolabeled ligand in assay buffer.

  • Initiate the binding reaction by adding the radiolabeled ligand to the cell membranes at time zero.

  • At various time points, terminate the reaction for a set of samples by rapid filtration.

  • Quantify the specific binding at each time point.

  • Plot the specific binding versus time and fit the data to a one-phase association model to determine the observed association rate (k_obs).

  • The association rate constant (kon) can be calculated from the equation: kon = (k_obs - koff) / [L].

Dissociation (koff) Assay:

  • Pre-incubate the cell membranes with the radiolabeled ligand to allow for equilibrium binding.

  • Initiate the dissociation at time zero by adding a high concentration of an unlabeled ligand (e.g., NECA) to prevent re-binding of the radioligand.

  • At various time points, terminate the reaction by rapid filtration.

  • Quantify the amount of radioligand still bound to the receptor at each time point.

  • Plot the specific binding versus time and fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).

Experimental Workflow for Binding Kinetics

The following diagram illustrates the general workflow for determining the binding kinetics of a test compound using radioligand binding assays.

Binding_Kinetics_Workflow Workflow for Determining Ligand Binding Kinetics cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis cluster_results Results Membrane_Prep Prepare Cell Membranes with Receptor of Interest Competition_Assay Competition Binding Assay Membrane_Prep->Competition_Assay Association_Assay Association Kinetics Assay Membrane_Prep->Association_Assay Dissociation_Assay Dissociation Kinetics Assay Membrane_Prep->Dissociation_Assay Ligand_Prep Prepare Radiolabeled and Unlabeled Ligands Ligand_Prep->Competition_Assay Ligand_Prep->Association_Assay Ligand_Prep->Dissociation_Assay IC50_Ki Calculate IC₅₀ and Ki Competition_Assay->IC50_Ki kon Determine kon Association_Assay->kon koff Determine koff Dissociation_Assay->koff Affinity Binding Affinity IC50_Ki->Affinity Kinetics Binding Kinetics kon->Kinetics koff->Kinetics

References

A Comparative Analysis of the Antithrombotic Effects of 2-Hexynyl-NECA and Other Leading Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antithrombotic properties of the selective A₂A adenosine receptor agonist, 2-Hexynyl-NECA, against established antiplatelet agents including aspirin, clopidogrel, prasugrel, ticagrelor, and cangrelor. The information presented is supported by experimental data to facilitate an objective evaluation for research and development purposes.

Executive Summary

This compound represents a novel approach to antiplatelet therapy by targeting the A₂A adenosine receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent inhibition of platelet activation. Current research indicates that this compound demonstrates a significant synergistic antithrombotic effect when used in combination with P2Y12 receptor antagonists. While standalone efficacy data is limited, its cooperative action presents a promising avenue for enhancing current antiplatelet strategies. This guide will delve into the available quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive comparative overview.

Quantitative Comparison of Antiplatelet Agent Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other antiplatelet agents in in vitro platelet aggregation assays and in vivo thrombosis models.

Table 1: In Vitro Inhibition of Platelet Aggregation (IC₅₀ Values)

AgentAgonistIC₅₀ (µM)Species
This compound ADPData not available-
CollagenData not available-
Aspirin Arachidonic Acid~3.16Human
CollagenDose-dependent inhibitionHuman
Clopidogrel (active metabolite) ADP1.9Human (washed platelets)
Prasugrel (active metabolite) ADP~0.28Human
Arachidonic Acid~1.0Human
Collagen-stimulated procoagulant activity0.7Human
Ticagrelor ADP (2.5 µM)~0.09Human
Arachidonic Acid~0.13Human
Cangrelor ADP0.0014Human

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Table 2: In Vivo Antithrombotic Efficacy in Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mice)

AgentDoseOcclusion Time (minutes)
Vehicle Control -~11-12
This compound (in combination with Cangrelor) 4 mg/kg + 0.2 mg/kgSignificantly prolonged vs. either agent alone
Aspirin 20 mg/kgLess effective than Rg5 (a ginsenoside)
Clopidogrel 3 mg/kg71% of animals retained vascular patency
10 mg/kgRetained vascular patency
Prasugrel 0.3 - 3 mg/kg (single dose)Dose-dependent inhibition of thrombus formation
Ticagrelor 100 mg/kgSignificantly prolonged vs. vehicle

Signaling Pathways and Mechanisms of Action

The antithrombotic effects of these agents are mediated through distinct signaling pathways.

This compound: A₂A Adenosine Receptor Pathway

This compound acts as a selective agonist for the A₂A adenosine receptor on platelets. Activation of this Gs-protein coupled receptor initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.

A2A_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol 2_Hexynyl_NECA 2_Hexynyl_NECA A2A_Receptor A2A Receptor 2_Hexynyl_NECA->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates PLC Phospholipase C (PLC) PKA->PLC Inhibits Platelet_Activation Platelet Activation (Shape Change, Granule Release, Integrin αIIbβ3 Activation) PKA->Platelet_Activation Inhibits VASP_P VASP-P VASP->VASP_P VASP_P->Platelet_Activation Inhibits Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Ca_Mobilization->Platelet_Activation Triggers

Caption: A₂A Adenosine Receptor Signaling Pathway in Platelets.

Other Antiplatelet Agents: Diverse Mechanisms

  • Aspirin: Irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the formation of thromboxane A₂, a potent platelet agonist.

  • Clopidogrel and Prasugrel (Thienopyridines): The active metabolites of these prodrugs irreversibly block the P2Y₁₂ ADP receptor, preventing ADP-mediated platelet activation.

  • Ticagrelor and Cangrelor (Direct-acting P2Y₁₂ Inhibitors): Reversibly bind to the P2Y₁₂ receptor, providing more rapid and consistent inhibition of ADP-induced platelet aggregation compared to thienopyridines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This widely used in vivo model assesses the efficacy of antithrombotic agents by inducing vascular injury and monitoring thrombus formation.

Ferric_Chloride_Thrombosis_Workflow cluster_animal_prep Animal Preparation cluster_thrombosis_induction Thrombosis Induction cluster_monitoring Monitoring and Analysis Anesthesia Anesthetize Mouse (e.g., isoflurane) Surgery Expose Carotid Artery Anesthesia->Surgery Drug_Admin Administer Test Agent (e.g., this compound, Aspirin) Surgery->Drug_Admin FeCl3_Application Apply Filter Paper Saturated with Ferric Chloride (e.g., 5-10%) to Carotid Artery Drug_Admin->FeCl3_Application Blood_Flow Monitor Blood Flow (Doppler Probe) FeCl3_Application->Blood_Flow Occlusion_Time Record Time to Occlusion Blood_Flow->Occlusion_Time Analysis Statistical Analysis of Occlusion Times Occlusion_Time->Analysis Platelet_Aggregation_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_measurement Measurement and Analysis Blood_Collection Collect Whole Blood (e.g., into sodium citrate) PRP_Preparation Prepare Platelet-Rich Plasma (PRP) by Centrifugation Blood_Collection->PRP_Preparation Incubation Incubate PRP with Test Agent or Vehicle PRP_Preparation->Incubation Agonist_Addition Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition LTA Measure Light Transmittance over Time (Aggregometer) Agonist_Addition->LTA IC50_Calculation Calculate Percent Inhibition and IC₅₀ Value LTA->IC50_Calculation

The Structure-Activity Relationship of 2-Hexynyl-NECA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hexynyl-NECA (HENECA) analogs, potent and selective agonists for the A2A adenosine receptor (A2AAR). Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of novel therapeutics targeting a range of conditions, including inflammation, neurodegenerative disorders, and cardiovascular diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes important biological pathways to facilitate further research and development in this area.

Comparative Analysis of Binding Affinity and Functional Activity

The pharmacological profile of this compound and its analogs is primarily defined by their binding affinity (Ki) and functional potency (EC50) at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The 2-hexynyl substitution on the C2 position of the adenosine scaffold generally confers high affinity and selectivity for the A2AAR.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound Analogs and Reference Compounds at Human Adenosine Receptors

CompoundA1A2AA3Selectivity (A1/A2A)Selectivity (A3/A2A)
This compound (HENECA) 130[1]2.2 (rat), 1.5 (bovine)[1]-59-87-
NECA 14[2]20[2]6.2[2]0.70.31
CGS21680 290[2]27[2]67[2]10.72.5
2-(5-phenyl)pentyn-1-yl-NECA -----
2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA (PHPNECA) 2.7[2]3.1[2]0.42[2]0.870.14

Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity ratio is calculated as Ki(receptor subtype)/Ki(A2A).

Table 2: Comparative Functional Potencies (EC50/IC50, nM) of this compound Analogs and Reference Compounds

CompoundFunctional AssayA2AA1A2B
This compound (HENECA) Vasodilation (porcine coronary artery)23.3[1]--
NECA Vasodilation (porcine coronary artery)76.6[1]--
CGS21680 Vasodilation (porcine coronary artery)58.7[1]--
This compound (HENECA) Platelet Aggregation Inhibition (rabbit)70 (IC50)[1]--
NECA Platelet Aggregation Inhibition (rabbit)200 (IC50)[1]--
CGS21680 Platelet Aggregation Inhibition (rabbit)2160 (IC50)[1]--
NECA cAMP Accumulation (hA2B)--2400[2]
PHPNECA cAMP Accumulation (hA2B)--1100[2]

Note: Data is compiled from multiple sources and experimental conditions may vary. Assays were performed on tissues or cells from different species as indicated.

Structure-Activity Relationship Insights

The data presented in the tables above highlight several key SAR trends for this compound analogs:

  • C2-Alkynyl Substitution: The introduction of an alkynyl group at the C2 position of the purine ring is a critical determinant of A2AAR affinity and selectivity. The hexynyl chain in HENECA provides a significant increase in A2A selectivity over the A1 receptor compared to the non-selective agonist NECA.[1]

  • Chain Length and Terminal Group: Modifications to the length of the alkynyl chain and the nature of the terminal group can modulate potency and selectivity. For instance, the introduction of a phenyl group, as in 2-(5-phenyl-1-pentynyl) derivative, can lead to high potency and selectivity at A2A receptors.[3] The presence of a hydroxyl group in PHPNECA results in high potency across A1, A2A, and A3 receptors, with notable potency at the A2B subtype as well.[2]

  • Functional Activity: The high A2A affinity of HENECA translates to potent functional activity, as demonstrated by its superior vasodilatory and anti-platelet aggregation effects compared to NECA and CGS21680.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key assays used in the characterization of this compound analogs.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds for adenosine receptors.

Materials:

  • Membrane preparations from cells stably expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, [125I]-AB-MECA for A3).

  • Non-specific binding inhibitor (e.g., NECA, XAC).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl2 (concentration may vary depending on the receptor subtype).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled, high-affinity ligand.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., GraphPad Prism) by applying the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol outlines a typical procedure for measuring the ability of A2AAR agonists to stimulate intracellular cyclic AMP (cAMP) production.

Materials:

  • Cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS or PBS) containing a phosphodiesterase (PDE) inhibitor such as IBMX or rolipram to prevent cAMP degradation.

  • Test compounds (agonists) and a reference agonist (e.g., NECA or CGS21680).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Seed the cells in a 96- or 384-well plate and grow to a suitable confluency.

  • On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

  • Pre-incubate the cells with the PDE inhibitor in stimulation buffer for a short period.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control and a reference agonist.

  • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit's protocol.

  • Measure the signal using a plate reader.

  • Generate dose-response curves and calculate the EC50 values for the test compounds using a suitable data analysis software.

Visualizing Key Pathways and Workflows

Graphical representations can aid in understanding the complex biological processes and experimental designs involved in SAR studies.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine EC50) Purification->Functional_Assay Data_Analysis Data Analysis & Calculation of Selectivity Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Determination Structure-Activity Relationship Determination Data_Analysis->SAR_Determination

Caption: Experimental Workflow for SAR Studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hexynyl-NECA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guide is intended as a supplementary resource and does not supersede local, state, or federal regulations, nor your institution's specific guidelines.

Pre-Disposal Considerations and Hazard Assessment

Before initiating the disposal process, a thorough hazard assessment is crucial. Based on the general characteristics of similar compounds, 2-Hexynyl-NECA should be handled as a substance that is potentially:

  • Irritating: May cause skin, eye, and respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[2]

  • Flammable: As an organic compound, it may be combustible, especially in the presence of an ignition source.[2][3][4]

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

  • Closed-toe shoes

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure for this compound

This procedure outlines a general workflow for the disposal of small, research-quantity amounts of this compound.

  • Segregation and Waste Stream Identification:

    • Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department.

    • It should be designated as a "flammable organic" or "halogenated organic" waste stream, depending on your institution's classification system.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).

  • Documentation:

    • Maintain a detailed log of the waste, including the quantity and date of disposal. This is often a regulatory requirement.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][4]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Decontamination of Labware

Any labware that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Rinsing:

    • Rinse the glassware or equipment multiple times with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood.

    • The rinsate must be collected and disposed of as hazardous waste, following the same procedure as for the pure compound.

  • Washing:

    • After the initial solvent rinse, wash the labware with soap and water.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • Ventilate:

    • Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to soak up the material.[3]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2][3][4]

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for the disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal start Start: Need to Dispose of this compound assess_hazards Assess Hazards (Irritant, Harmful, Flammable) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate Segregate as Flammable Organic Waste don_ppe->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize documentdocument documentdocument containerize->documentdocument document Log Waste Details store Store in Designated Hazardous Waste Area schedule_pickup Contact EHS for Pickup store->schedule_pickup end End: Disposal Complete schedule_pickup->end documentdocument->store

Caption: General Disposal Workflow for this compound.

cluster_spill Spill Response spill Spill Occurs evacuate Evacuate and Alert spill->evacuate ventilate Ensure Ventilation evacuate->ventilate is_large Is the spill large or unmanageable? ventilate->is_large contact_ehs Contact EHS Immediately is_large->contact_ehs Yes absorb Contain with Inert Absorbent is_large->absorb No end_spill Spill Response Complete contact_ehs->end_spill collect Collect Waste with Non-Sparking Tools absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of all materials as hazardous waste decontaminate->dispose_waste dispose_waste->end_spill

Caption: Spill Response Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.